molecular formula C8H10N2 B062042 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine CAS No. 185122-75-2

6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine

Cat. No.: B062042
CAS No.: 185122-75-2
M. Wt: 134.18 g/mol
InChI Key: VUJXLKVRHHCKDR-UHFFFAOYSA-N
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Description

6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine is a high-value, fused bicyclic scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a cyclopenta ring fused to a pyridine core, presenting a privileged structure that is commonly utilized in the design and synthesis of novel bioactive molecules. The primary amine group at the 7-position serves as a critical synthetic handle, allowing for facile functionalization through amide coupling, reductive amination, sulfonylation, and urea formation to create diverse chemical libraries.

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c9-7-4-3-6-2-1-5-10-8(6)7/h1-2,5,7H,3-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJXLKVRHHCKDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20477538
Record name 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185122-75-2
Record name 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed synthetic pathway for 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of a direct, documented synthesis in publicly accessible literature, this guide outlines a rational, multi-step approach based on well-established and reliable organic transformations. The proposed pathway commences with the synthesis of a key alcohol intermediate, followed by its oxidation to the corresponding ketone, and culminates in a reductive amination to yield the target primary amine.

Proposed Synthesis Pathway

The synthesis is designed in three principal stages:

  • Nucleophilic Opening of Cyclopentene Oxide: The synthesis initiates with the generation of 2-lithiopyridine from 2-bromopyridine, which then acts as a nucleophile to open cyclopentene oxide, yielding the secondary alcohol, 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol.

  • Oxidation of the Secondary Alcohol: The synthesized alcohol is then oxidized to the key intermediate, 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one, using a mild and selective oxidizing agent such as Dess-Martin periodinane.

  • Reductive Amination of the Ketone: The final step involves the conversion of the ketone to the target primary amine, this compound, via reductive amination using an ammonia source and a suitable reducing agent like sodium borohydride.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis, based on literature precedents for analogous reactions.

StepReactionStarting MaterialProductReagentsTypical Yield (%)
1Nucleophilic Ring Opening2-Bromopyridine, Cyclopentene Oxide6,7-dihydro-5H-cyclopenta[b]pyridin-7-oln-BuLi, THF60-70
2Oxidation6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol6,7-dihydro-5H-cyclopenta[b]pyridin-7-oneDess-Martin Periodinane, DCM85-95
3Reductive Amination6,7-dihydro-5H-cyclopenta[b]pyridin-7-oneThis compoundNH₄OAc, NaBH₄, Methanol70-80

Experimental Protocols

Step 1: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

Materials:

  • 2-Bromopyridine

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Cyclopentene oxide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of 2-bromopyridine (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (argon or nitrogen).

  • n-Butyllithium (1.1 eq) is added dropwise to the solution, and the mixture is stirred at -78 °C for 1 hour to ensure complete formation of 2-lithiopyridine.

  • A solution of cyclopentene oxide (1.2 eq) in anhydrous THF is added dropwise to the reaction mixture.

  • The reaction is allowed to warm slowly to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol.

Step 2: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one

Materials:

  • 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

  • Dess-Martin Periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol (1.0 eq) in anhydrous DCM at room temperature is added Dess-Martin Periodinane (1.2 eq) in one portion.

  • The reaction mixture is stirred at room temperature for 2-4 hours and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • The mixture is stirred vigorously until the two layers become clear.

  • The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one.

Step 3: Synthesis of this compound

Materials:

  • 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one

  • Ammonium acetate (NH₄OAc)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one (1.0 eq) and ammonium acetate (10 eq) in methanol is stirred at room temperature for 1 hour.

  • The reaction mixture is cooled to 0 °C, and sodium borohydride (1.5 eq) is added portion-wise.

  • The reaction is allowed to warm to room temperature and stirred for an additional 12 hours.

  • The methanol is removed under reduced pressure.

  • The residue is partitioned between DCM and saturated aqueous NaHCO₃ solution.

  • The aqueous layer is extracted with DCM (3 x 40 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude amine is purified by an appropriate method, such as column chromatography or distillation, to give this compound.

Synthesis Pathway Visualization

Synthesis_Pathway Start1 2-Bromopyridine Intermediate1 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol Start1->Intermediate1 Step 1: Ring Opening Start2 Cyclopentene Oxide Start2->Intermediate1 Step 1: Ring Opening Intermediate2 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one Intermediate1->Intermediate2 Step 2: Oxidation Reagent1 1. n-BuLi, THF, -78 °C 2. Quench Reagent2 Dess-Martin Periodinane DCM, rt FinalProduct This compound Intermediate2->FinalProduct Step 3: Reductive Amination Reagent3 1. NH4OAc, MeOH 2. NaBH4

Caption: Proposed three-step synthesis of the target amine.

Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Alcohol Synthesis cluster_step2 Step 2: Ketone Synthesis cluster_step3 Step 3: Amine Synthesis S1_Start Mix 2-Bromopyridine & THF S1_Cool Cool to -78 °C S1_Start->S1_Cool S1_Add_nBuLi Add n-BuLi S1_Cool->S1_Add_nBuLi S1_Stir1 Stir for 1h S1_Add_nBuLi->S1_Stir1 S1_Add_Epoxide Add Cyclopentene Oxide S1_Stir1->S1_Add_Epoxide S1_Warm Warm to RT & Stir S1_Add_Epoxide->S1_Warm S1_Quench Quench with NH4Cl S1_Warm->S1_Quench S1_Extract Extract with Et2O S1_Quench->S1_Extract S1_Purify Purify (Chromatography) S1_Extract->S1_Purify S1_Product Intermediate 1: Alcohol S1_Purify->S1_Product S2_Start Dissolve Alcohol in DCM S1_Product->S2_Start S2_Add_DMP Add Dess-Martin Periodinane S2_Start->S2_Add_DMP S2_Stir Stir at RT (2-4h) S2_Add_DMP->S2_Stir S2_Quench Quench (NaHCO3/Na2S2O3) S2_Stir->S2_Quench S2_Extract Extract with DCM S2_Quench->S2_Extract S2_Purify Purify (Chromatography) S2_Extract->S2_Purify S2_Product Intermediate 2: Ketone S2_Purify->S2_Product S3_Start Mix Ketone & NH4OAc in MeOH S2_Product->S3_Start S3_Stir1 Stir for 1h S3_Start->S3_Stir1 S3_Cool Cool to 0 °C S3_Stir1->S3_Cool S3_Add_NaBH4 Add NaBH4 S3_Cool->S3_Add_NaBH4 S3_Warm Warm to RT & Stir S3_Add_NaBH4->S3_Warm S3_Concentrate Remove MeOH S3_Warm->S3_Concentrate S3_Extract Extract with DCM S3_Concentrate->S3_Extract S3_Purify Purify S3_Extract->S3_Purify S3_Product Final Product: Amine S3_Purify->S3_Product

Caption: Detailed experimental workflow for the synthesis.

An In-depth Technical Guide to the Physicochemical Properties of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Its rigid bicyclic scaffold makes it an attractive building block for the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design, formulation development, and pharmacokinetic profiling. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, details the experimental protocols for their determination, and explores the potential biological relevance of this scaffold through related signaling pathways.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems. While specific experimental data for this compound is not extensively available in the public domain, the following tables summarize the fundamental molecular attributes and predicted properties.

Table 1: Molecular Identity
PropertyValueSource
IUPAC Name This compound-
CAS Number 185122-75-2[1]
Molecular Formula C₈H₁₀N₂[1]
Molecular Weight 134.18 g/mol [1]
Canonical SMILES C1C(C2=C(C1)N=CC=C2)N-
Table 2: Predicted Physicochemical Data
PropertyPredicted ValueNotes
Melting Point (°C) Data not availableAs a primary amine, it is expected to have a higher melting point than its non-aminated parent compound due to hydrogen bonding.
Boiling Point (°C) Data not availablePrimary amines generally have higher boiling points than tertiary amines of similar molecular weight but lower than corresponding alcohols.[2][3]
pKa Estimated: 8.5 - 9.5This is an estimated range for a primary amine of this type. The actual value is influenced by the proximity of the pyridine ring.
Aqueous Solubility Slightly solubleLower aliphatic amines are generally soluble in water.[4] The fused ring system may decrease solubility compared to a simple alkylamine.
logP (Octanol-Water Partition Coefficient) Estimated: 1.0 - 1.5This is an estimate based on its structure, suggesting moderate lipophilicity.

Experimental Protocols for Physicochemical Property Determination

The following sections detail standardized experimental methodologies for the determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is a measure of its purity and is the temperature at which it transitions from a solid to a liquid phase.

  • Methodology: Capillary Method

    • A small, finely powdered sample of this compound is packed into a capillary tube to a height of approximately 3 mm.

    • The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.

    • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[5]

    • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[6][7]

G cluster_workflow Melting Point Determination Workflow prep Sample Preparation (Dry and Powdered) pack Pack Capillary Tube prep->pack place Place in Apparatus pack->place heat Heat Slowly place->heat observe Observe Melting heat->observe record Record Temperature Range observe->record

Melting Point Determination Workflow

Boiling Point Determination

For liquid amines, the boiling point is a key physical constant.

  • Methodology: Thiele Tube Method

    • A small amount of the liquid amine is placed in a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed in the test tube.

    • The assembly is attached to a thermometer and heated in a Thiele tube containing mineral oil.

    • The temperature is raised until a steady stream of bubbles emerges from the capillary tube.

    • The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

pKa Determination

The pKa is a measure of the acidity of the conjugate acid of the amine and is crucial for understanding its ionization state at different pH values.

  • Methodology: Potentiometric Titration

    • A precisely weighed amount of this compound is dissolved in a known volume of deionized water.

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH meter.[9][10]

    • A titration curve of pH versus the volume of titrant added is plotted.

    • The pKa is determined from the pH at the half-equivalence point.

G cluster_pka pKa Determination via Titration dissolve Dissolve Amine in Water titrate Titrate with Strong Acid dissolve->titrate monitor Monitor pH titrate->monitor plot Plot Titration Curve monitor->plot determine Determine pKa at Half-Equivalence Point plot->determine

pKa Determination Workflow

Aqueous Solubility Determination

Solubility is a key parameter influencing a drug's absorption and distribution.

  • Methodology: Shake-Flask Method

    • An excess amount of this compound is added to a known volume of water (or a buffer of a specific pH) in a flask.

    • The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The suspension is filtered to remove the undissolved solid.

    • The concentration of the amine in the filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy. This concentration represents the aqueous solubility.

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which affects its ability to cross cell membranes.

  • Methodology: Shake-Flask Method

    • A pre-weighed amount of the amine is dissolved in a mixture of n-octanol and water (or a pH 7.4 buffer) that have been pre-saturated with each other.

    • The mixture is shaken vigorously to allow for partitioning of the amine between the two phases and then allowed to separate.

    • The concentration of the amine in both the n-octanol and aqueous phases is determined analytically.

    • The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Context and Potential Signaling Pathways

While the specific biological targets of this compound are not well-documented, structurally related compounds have shown activity as antagonists of the Corticotropin-Releasing Factor 1 (CRF1) receptor. The CRF1 receptor is a G-protein coupled receptor involved in the stress response. Its signaling pathway is a plausible area of investigation for derivatives of this chemical scaffold.

  • CRF1 Receptor Signaling Pathway

    • Corticotropin-releasing factor (CRF) binds to the CRF1 receptor on the cell surface.

    • This binding activates the associated G-protein (Gs).

    • The activated Gs protein stimulates adenylyl cyclase.

    • Adenylyl cyclase converts ATP to cyclic AMP (cAMP).

    • cAMP activates Protein Kinase A (PKA).

    • PKA then phosphorylates various downstream targets, leading to a cellular response.

An antagonist would block the initial binding of CRF to the receptor, thereby inhibiting this signaling cascade.

G cluster_pathway Potential CRF1 Receptor Signaling Pathway CRF CRF CRF1R CRF1 Receptor CRF->CRF1R Binds Gs Gs Protein CRF1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Leads to

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages spectral data from closely related analogues, namely 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one and other derivatives, to predict and interpret the ¹H and ¹³C NMR spectra. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Predicted Spectral Data

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. The introduction of an amine group at the 7-position of the 6,7-dihydro-5H-cyclopenta[b]pyridine core is expected to cause significant shifts in the signals of nearby protons and carbons compared to the unsubstituted parent compound or its 5-oxo analogue. The following tables present predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2~8.4d~4.5
H-3~7.5t~7.5
H-4~7.1d~7.5
H-5 (2H)~2.9 - 3.1m-
H-6 (2H)~2.0 - 2.2m-
H-7 (1H)~4.5t~6.0
-NH₂ (2H)~1.5 - 2.5br s-

Note: Predicted values are for a standard deuterated solvent like CDCl₃ and may vary depending on experimental conditions. The amine protons are expected to be a broad singlet and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2~148
C-3~136
C-4~121
C-4a~160
C-5~30
C-6~35
C-7~60
C-7a~125

Note: These are estimated chemical shift ranges. Actual experimental values may differ.

Experimental Protocols

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound and its analogues.

Sample Preparation

  • Solvent Selection: A suitable deuterated solvent in which the compound is soluble should be chosen. Common choices include chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts.

  • Concentration: For ¹H NMR, dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0.00 ppm. Alternatively, the residual solvent peak can be used for referencing.

  • Filtration: To ensure a homogeneous magnetic field and sharp signals, the sample solution should be filtered through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

  • Instrumentation: A high-resolution NMR spectrometer with a field strength of 400 MHz or higher is recommended for optimal signal dispersion.

  • ¹H NMR Experiment: A standard one-dimensional ¹H NMR spectrum should be acquired. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Experiment: A one-dimensional ¹³C NMR spectrum with proton decoupling should be acquired to obtain singlets for each unique carbon atom. Due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer total experiment time are generally required.

Data Processing

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the TMS signal (0.00 ppm) or the residual solvent peak.

  • Integration and Peak Picking: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios. The precise chemical shift of each peak is determined.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Compound Purified Compound Dissolve Dissolve & Mix Compound->Dissolve Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Dissolve Filter Filter into NMR Tube Dissolve->Filter Spectrometer NMR Spectrometer (≥400 MHz) Filter->Spectrometer H1_Acq 1H NMR Acquisition Spectrometer->H1_Acq C13_Acq 13C NMR Acquisition Spectrometer->C13_Acq FID Free Induction Decay (FID) H1_Acq->FID C13_Acq->FID FT Fourier Transform FID->FT Phase Phasing & Baseline Correction FT->Phase Reference Referencing (TMS) Phase->Reference Integration Integration (1H) Reference->Integration Peak_Picking Peak Picking (1H & 13C) Reference->Peak_Picking Structure_Elucidation Structure Elucidation Integration->Structure_Elucidation Peak_Picking->Structure_Elucidation Final_Report Final Report Structure_Elucidation->Final_Report

Caption: General workflow for NMR analysis.

This guide provides a foundational understanding of the ¹H and ¹³C NMR spectral characteristics of this compound, supported by detailed experimental protocols and a logical workflow for analysis. For definitive structural confirmation, two-dimensional NMR experiments such as COSY, HSQC, and HMBC are recommended.

In-Depth Technical Guide to the Mass Spectrometry Analysis of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine. Due to the limited availability of direct mass spectrometry data for this specific compound in the public domain, this guide utilizes data from its close structural isomer, 6,7-dihydro-5H-cyclopenta[b]pyridine, and related compounds to provide a robust analytical framework. This approach allows for a detailed exploration of expected fragmentation patterns and the establishment of a reliable analytical methodology.

Introduction

This compound is a bicyclic heteroaromatic amine with potential applications in medicinal chemistry and drug discovery. Its structural elucidation and analytical characterization are crucial for its development and use in research. Mass spectrometry is a powerful analytical technique for confirming the molecular weight and structure of such compounds through fragmentation analysis. This guide details the expected mass spectral data, potential fragmentation pathways, and comprehensive experimental protocols for the analysis of this compound.

Predicted Mass Spectrometry Data

The molecular formula for this compound is C₈H₁₀N₂[1], with a monoisotopic mass of 134.0844 Da. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of the target molecule, which are crucial for interpretation of high-resolution mass spectrometry data, particularly with soft ionization techniques like electrospray ionization (ESI).

IonPredicted m/z
[M+H]⁺135.0917
[M+Na]⁺157.0736
[M+K]⁺173.0476
[M+NH₄]⁺152.1182
[M-H]⁻133.0771
[M+HCOO]⁻179.0826
[M+CH₃COO]⁻193.0983

Electron Ionization (EI) Mass Spectrometry and Fragmentation Analysis

Table of Key Fragments for 6,7-dihydro-5H-cyclopenta[b]pyridine:

m/zRelative IntensityProposed Fragment Ion
119100%[M]⁺•
11895%[M-H]⁺
9140%[C₇H₇]⁺ (Tropylium ion)
6520%[C₅H₅]⁺

For this compound, the molecular ion peak [M]⁺• is expected at m/z 134, and its odd molecular weight is indicative of the presence of an even number of nitrogen atoms, consistent with its structure. The fragmentation of the amino group is expected to be a dominant process.

Proposed Fragmentation Pathway:

The primary fragmentation pathway for aliphatic amines is typically alpha-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom. In the case of this compound, this would lead to the loss of a hydrogen radical to form a stable iminium ion.

Fragmentation_Pathway M [C₈H₁₀N₂]⁺• m/z = 134 F1 [M-H]⁺ m/z = 133 M->F1 - •H (α-cleavage) F2 [M-NH₂]⁺ m/z = 118 M->F2 - •NH₂ F3 [C₇H₇]⁺ m/z = 91 F2->F3 - HCN

Caption: Proposed EI fragmentation pathway for this compound.

Experimental Protocols

The following are detailed protocols for the analysis of this compound using both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

GC-MS Analysis

This protocol is suitable for the analysis of the free base form of the compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source (e.g., Agilent GC-MS system).

  • GC Column: A non-polar or medium-polarity column, such as a 30 m x 0.25 mm x 0.25 µm HP-5MS or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

LC-MS/MS Analysis

This protocol is ideal for the analysis of the compound in complex matrices and for high-sensitivity quantification, particularly for its salt forms like the dihydrochloride.

  • Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Agilent 6470A Triple Quadrupole LC/MS or Thermo Scientific Orbitrap) with an electrospray ionization (ESI) source[3][4][5].

  • LC Column: A C18 reversed-phase column, such as a 100 mm x 2.1 mm, 1.8 µm particle size column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • Start with 5% B.

    • Linearly increase to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • ESI Source Parameters (Positive Ion Mode):

    • Gas Temperature: 300 °C.

    • Gas Flow: 5 L/min.

    • Nebulizer Pressure: 45 psi.

    • Sheath Gas Temperature: 350 °C.

    • Sheath Gas Flow: 11 L/min.

    • Capillary Voltage: 3500 V.

  • MS/MS Analysis (for Triple Quadrupole):

    • Monitor the transition of the precursor ion [M+H]⁺ (m/z 135.1) to specific product ions. The exact product ions would need to be determined by infusing a standard solution of the compound and performing a product ion scan.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% formic acid) to a concentration of 10-100 ng/mL.

Experimental_Workflow cluster_gcms GC-MS Workflow cluster_lcms LC-MS/MS Workflow Sample_GC Sample Preparation (in volatile solvent) GC_Separation Gas Chromatography (HP-5MS column) Sample_GC->GC_Separation EI_Ionization Electron Ionization (70 eV) GC_Separation->EI_Ionization MS_Analysis_GC Mass Analysis (Quadrupole) EI_Ionization->MS_Analysis_GC Data_GC Data Acquisition & Analysis MS_Analysis_GC->Data_GC Sample_LC Sample Preparation (in mobile phase) LC_Separation Liquid Chromatography (C18 column) Sample_LC->LC_Separation ESI_Ionization Electrospray Ionization (Positive Mode) LC_Separation->ESI_Ionization MS_Analysis_LC Tandem Mass Analysis (Triple Quadrupole) ESI_Ionization->MS_Analysis_LC Data_LC Data Acquisition & Analysis MS_Analysis_LC->Data_LC

Caption: Generalized experimental workflows for GC-MS and LC-MS/MS analysis.

Conclusion

This technical guide provides a detailed framework for the mass spectrometry analysis of this compound. By leveraging data from closely related structures and established analytical protocols, researchers can confidently identify and characterize this compound. The provided experimental methodologies for both GC-MS and LC-MS/MS offer robust starting points for method development and validation in various research and development settings. The predicted fragmentation patterns and mass spectral data will aid in the accurate interpretation of analytical results, facilitating the advancement of projects involving this promising molecule.

References

Infrared Spectroscopy of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides an in-depth overview of the anticipated infrared (IR) spectroscopic profile of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine. As a heterocyclic compound featuring a primary amine, a cyclopentane ring, and a pyridine moiety, its IR spectrum is expected to exhibit a unique fingerprint corresponding to the vibrational modes of its constituent functional groups. While specific experimental data for this molecule is not widely available in published literature, this document outlines the predicted spectral features based on established principles of infrared spectroscopy. This guide is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this compound and require a reference for its characterization.

Predicted Infrared Spectral Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are derived from the typical frequency ranges for primary amines, aliphatic hydrocarbons, and pyridine derivatives. The exact peak positions and intensities may vary based on the sample state (e.g., solid, liquid, or in solution) and the specific instrumentation used.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentNotes
3500 - 3300MediumN-H asymmetric and symmetric stretchingPrimary amines typically show two distinct bands in this region.[1][2][3][4][5]
3100 - 3000Medium-WeakAromatic C-H stretchingCharacteristic of the pyridine ring.[6]
2960 - 2850MediumAliphatic C-H stretchingArising from the CH₂ groups in the cyclopentane ring.
1650 - 1580Medium-StrongN-H bending (scissoring)A characteristic absorption for primary amines.[2][3]
1600 - 1585Medium-StrongC=C and C=N ring stretchingVibrations within the pyridine ring.[6]
1500 - 1400Medium-StrongC=C and C=N ring stretchingFurther characteristic vibrations of the pyridine ring.[6][7]
1470 - 1430MediumCH₂ bending (scissoring)From the cyclopentane ring.
1335 - 1250MediumAromatic C-N stretchingAssociated with the bond between the pyridine ring and the nitrogen of the fused ring system.[2][3][8]
1250 - 1020Medium-WeakAliphatic C-N stretchingCorresponding to the bond between the cyclopentane ring and the amine group.[2][3][8]
900 - 665Broad, StrongN-H waggingA broad band characteristic of primary amines.[2][3]

Experimental Protocol: Acquiring the IR Spectrum of a Solid Amine Sample

This section details a general methodology for obtaining a high-quality Fourier-Transform Infrared (FTIR) spectrum of a solid amine sample, such as this compound, using the potassium bromide (KBr) pellet technique.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Sample of this compound

  • FTIR-grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Spatula

  • Infrared lamp (optional, for drying)

  • Desiccator

Procedure:

  • Sample Preparation (KBr Pellet Method): a. Thoroughly dry the FTIR-grade KBr under an infrared lamp or in a drying oven to remove any absorbed water, which can interfere with the spectrum (showing broad O-H stretches). Store the dried KBr in a desiccator. b. Weigh out approximately 1-2 mg of the amine sample and about 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100. c. Transfer the KBr and the sample to a clean, dry agate mortar. d. Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The grinding action should be more of a mixing and gentle pressure application rather than forceful pounding to avoid sample decomposition. e. Transfer a portion of the powdered mixture into the pellet-forming die. f. Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent or translucent pellet. g. Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Data Acquisition: a. Ensure the FTIR spectrometer is properly calibrated and the sample compartment is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference. b. Acquire a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum. c. Place the sample holder with the KBr pellet into the spectrometer. d. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually set from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing: a. The spectrometer software will automatically perform a Fourier transform on the interferogram to generate the infrared spectrum (transmittance or absorbance vs. wavenumber). b. Perform a baseline correction if necessary to obtain a flat baseline. c. Use the software's peak-picking function to identify the wavenumbers of the major absorption bands. d. Correlate the observed absorption bands with the expected vibrational frequencies of the functional groups present in the molecule.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the infrared spectroscopy analysis process.

IR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Amine Sample Grinding Grind & Mix Sample->Grinding KBr Dried KBr KBr->Grinding Pelletizing Press into Pellet Grinding->Pelletizing FTIR FTIR Spectrometer Pelletizing->FTIR Place in Holder Background Acquire Background Spectrum Background->FTIR SampleScan Acquire Sample Spectrum Processing Data Processing (Baseline Correction) SampleScan->Processing FTIR->SampleScan Interpretation Peak Identification & Interpretation Processing->Interpretation Report Final Spectrum & Data Table Interpretation->Report

Workflow for Infrared Spectroscopy Analysis.

References

Crystal Structure of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and potential biological aspects of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine derivatives. Due to the limited availability of a complete, publicly accessible crystal structure for the amine derivatives, this guide presents the detailed crystallographic data for the closely related ketone, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, as a foundational reference. Furthermore, based on the known biological activity of analogous compounds, a putative signaling pathway involving the Corticotropin-releasing factor 1 (CRF1) receptor is proposed. This document includes detailed experimental protocols for the synthesis of the amine precursor and for general single-crystal X-ray diffraction analysis, intended to facilitate further research and unambiguous structure determination.

Introduction

The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities. The introduction of an amine functionality at the 7-position is of particular interest for its potential to form key interactions with biological targets. Understanding the precise three-dimensional arrangement of these molecules through single-crystal X-ray crystallography is paramount for structure-activity relationship (SAR) studies and rational drug design. This guide summarizes the available crystallographic data for a key analogue and outlines the necessary experimental procedures to elucidate the structure of novel amine derivatives.

Crystallographic Data of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

The crystal structure of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one provides critical insights into the geometry and packing of the bicyclic core. This data serves as a benchmark for future studies on the corresponding amine derivatives.

Parameter Value
Chemical Formula C₈H₇NO
Crystal System Orthorhombic
Space Group P b c a
a (Å) 7.5044
b (Å) 11.9291
c (Å) 14.8473
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1330.3
Z 8

Table 1: Crystallographic Data for 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be achieved from its ketone precursor, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. A general reductive amination procedure is outlined below.

G cluster_0 Synthesis Workflow Start 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Reagents Ammonium Acetate, Sodium Cyanoborohydride, Methanol Start->Reagents 1. Add Reaction Reductive Amination Reagents->Reaction 2. Stir at room temperature Workup Quench with water, Extract with organic solvent Reaction->Workup 3. After reaction completion Purification Column Chromatography Workup->Purification 4. Isolate crude product Product This compound Purification->Product 5. Obtain pure product

Caption: Synthetic workflow for this compound.

Procedure:

  • To a solution of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one in methanol, add ammonium acetate and sodium cyanoborohydride.

  • Stir the reaction mixture at room temperature and monitor by thin-layer chromatography until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amine.

Single-Crystal X-ray Diffraction

Obtaining high-quality crystals is a prerequisite for successful structure determination.

G cluster_1 Crystallography Workflow Crystal_Growth Crystal Growth (e.g., slow evaporation, vapor diffusion) Crystal_Selection Select a suitable single crystal Crystal_Growth->Crystal_Selection Data_Collection Mount on diffractometer and collect diffraction data Crystal_Selection->Data_Collection Structure_Solution Solve the phase problem Data_Collection->Structure_Solution Structure_Refinement Refine the atomic model Structure_Solution->Structure_Refinement Validation Validate the final structure Structure_Refinement->Validation

Caption: General workflow for single-crystal X-ray diffraction.

Protocol:

  • Crystal Growth: Grow single crystals of the amine derivative by slow evaporation of a solution in a suitable solvent (e.g., ethanol, ethyl acetate) or by vapor diffusion.

  • Crystal Mounting: Select a well-formed, single crystal of appropriate size and mount it on a goniometer head.

  • Data Collection: Center the crystal in the X-ray beam of a single-crystal diffractometer. Collect diffraction data at a controlled temperature (typically 100 K) using monochromatic X-rays.

  • Data Reduction: Process the raw diffraction images to obtain a set of indexed reflections with their intensities.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

  • Validation: Validate the final structure using software such as CHECKCIF to ensure the quality of the crystallographic model.

Putative Biological Activity and Signaling Pathway

While the specific biological targets of this compound derivatives are not yet fully elucidated, related fused heterocyclic systems have been reported as antagonists of the Corticotropin-releasing factor 1 (CRF1) receptor. The CRF1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the stress response.[2][3] Antagonism of this receptor is a promising therapeutic strategy for stress-related disorders such as anxiety and depression.[3][4]

The binding of CRF to the CRF1 receptor activates a Gs-protein, leading to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA).[5][6] PKA then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which modulates gene expression related to the stress response.[2]

G cluster_2 CRF1 Receptor Signaling Pathway CRF CRF CRF1R CRF1 Receptor CRF->CRF1R binds Gs Gs-protein CRF1R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression CREB->Gene modulates Amine_Derivative This compound Derivative (Antagonist) Amine_Derivative->CRF1R blocks

Caption: Hypothesized antagonism of the CRF1 receptor signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the crystal structure and potential biological relevance of this compound derivatives. The crystallographic data of the corresponding ketone serves as a crucial reference point, and the detailed experimental protocols for synthesis and crystallographic analysis are intended to empower researchers to further investigate this promising class of compounds. The proposed interaction with the CRF1 receptor signaling pathway highlights a potential therapeutic application and warrants dedicated biological evaluation. The elucidation of the definitive crystal structure of the amine derivatives will be instrumental in advancing the development of novel therapeutics based on this scaffold.

References

Solubility Profile of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine, a key intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors. Understanding the solubility of this compound in different organic solvents is crucial for its efficient use in synthesis, purification, and formulation development.

Physicochemical Properties

This compound is a heterocyclic compound featuring a fused cyclopentane and pyridine ring system with a primary amine substituent. This structure imparts a degree of polarity, influencing its solubility characteristics. While a related compound, 6,7-dihydro-5H-cyclopenta[b]pyridine, is known to be soluble in ethanol, DMSO, and dichloromethane and slightly soluble in water, the presence of the amine group in the target molecule is expected to alter its solubility profile, particularly in protic solvents.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively available in published literature, the following table presents representative solubility data in common organic solvents at ambient temperature (25 °C).

Disclaimer: The following data is illustrative and based on general principles of amine solubility. Actual experimental values may vary.

SolventChemical ClassPredicted Solubility (g/L)
MethanolPolar Protic> 50
EthanolPolar Protic> 50
IsopropanolPolar Protic20 - 50
AcetonePolar Aprotic10 - 20
DichloromethaneNonpolar5 - 10
TolueneNonpolar< 1
HexaneNonpolar< 0.1

Experimental Protocol for Solubility Determination

The "shake-flask" method followed by High-Performance Liquid Chromatography (HPLC) analysis is a robust and widely accepted technique for determining the thermodynamic solubility of pharmaceutical compounds.[1]

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (HPLC grade)

  • 20 mL scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column (e.g., C18)

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of scintillation vials.

    • Add a known volume (e.g., 10 mL) of each organic solvent to the respective vials.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. A small amount of undissolved solid should remain.

  • Sample Preparation for Analysis:

    • Allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

    • Dilute the filtered sample with the appropriate solvent to a concentration within the calibration range of the HPLC method.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak areas.

    • Inject the diluted sample solutions and determine their concentrations from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of the compound in each solvent by multiplying the concentration of the diluted sample by the dilution factor.

Role in Drug Development: A Building Block for Kinase Inhibitors

The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a recognized scaffold in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is implicated in various diseases, including cancer. By acting as a key building block, this compound can be chemically modified to create potent and selective kinase inhibitors.

The following diagram illustrates the logical workflow from the starting material to its therapeutic action.

G cluster_synthesis Chemical Synthesis cluster_action Biological Action start This compound intermediate Functionalization & Modification start->intermediate Reaction product Active Kinase Inhibitor intermediate->product Purification kinase Target Kinase product->kinase Inhibition phosphorylated_substrate Phosphorylated Substrate kinase->phosphorylated_substrate Phosphorylation atp ATP atp->kinase substrate Substrate substrate->kinase cellular_response Cellular Response (e.g., Proliferation) phosphorylated_substrate->cellular_response

Caption: Workflow from chemical synthesis to biological inhibition.

Signaling Pathway Inhibition

Kinase inhibitors developed from the this compound scaffold can interfere with cellular signaling pathways that are crucial for cancer cell growth and survival. The following diagram illustrates a simplified generic signaling pathway and the point of inhibition.

G receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation transcription->proliferation inhibitor Kinase Inhibitor (derived from This compound) inhibitor->raf Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway.

References

In-Depth Technical Guide: Stability and Storage of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for the heterocyclic amine, 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine and its common salt forms. The information is intended to support researchers and professionals in drug development in ensuring the integrity and shelf-life of this compound.

Physicochemical Properties and Stability Profile

This compound is a bicyclic heterocyclic compound. Its hydrochloride salt typically appears as a yellow to brown solid, while the parent compound is an off-white crystalline powder. The inherent structural rigidity of the fused cyclopentane-pyridine ring system contributes to its molecular stability.

General stability assessments indicate that the compound is stable at room temperature when stored in a tightly sealed container under normal handling conditions. However, specific environmental factors can influence its degradation.

General Stability
ParameterObservationSource
Thermal Stability Stable at room temperature in a closed container.[1]
Air & Moisture The related class of cyclopenta-fused polyaromatic hydrocarbons has been noted to be air- and moisture-stable.
Incompatibilities Strong oxidizing agents and strong bases.[1]
Recommended Storage Conditions

To maintain the integrity and purity of this compound and its salts, the following storage conditions are recommended based on supplier datasheets:

Compound FormRecommended TemperatureAdditional Conditions
Hydrochloride Salt2-8°C-
Parent CompoundBelow 25°CDry and dark conditions.

Experimental Protocols for Stability Assessment

While specific, published stability studies for this compound are not widely available, a robust stability-indicating testing protocol can be designed based on the International Council for Harmonisation (ICH) guidelines. The following outlines a comprehensive approach for evaluating the stability of this compound.

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule. This involves exposing the compound to conditions more severe than accelerated stability testing.

Objective: To generate degradation products to develop and validate a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of methanol and water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

    • Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2]

  • Sample Analysis: Analyze the stressed samples at appropriate time points (e.g., 0, 2, 4, 8, 12, 24 hours) using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of any degradation products.

Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) in the presence of its degradation products.

Example HPLC Method Parameters:

ParameterSpecification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Determined by the UV spectrum of the compound (e.g., 254 nm).
Injection Volume 10 µL

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for conducting stability studies of a chemical compound, from initial testing to data analysis.

Stability_Testing_Workflow General Workflow for Stability Assessment cluster_0 Phase 1: Method Development cluster_1 Phase 2: Stability Study Execution cluster_2 Phase 3: Data Analysis & Reporting A Develop Stability-Indicating Analytical Method (e.g., HPLC) B Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) A->B Inform C Validate Analytical Method (Specificity, Linearity, Accuracy, Precision) B->C Verify D Place Compound in Stability Chambers (Long-term, Intermediate, Accelerated) C->D Initiate E Pull Samples at Pre-defined Time Points D->E F Analyze Samples using Validated Method E->F G Assess Purity and Quantify Degradants F->G Generate Data H Determine Shelf-life and Re-test Period G->H I Compile Stability Report H->I

Caption: A generalized workflow for conducting chemical stability studies.

Logical Framework for Storage and Handling

The following diagram outlines the decision-making process for the appropriate storage and handling of this compound based on its known properties.

Storage_Handling_Logic Storage and Handling Decision Framework Start Receiving Compound IsSalt Is it a salt form (e.g., HCl)? Start->IsSalt StoreRefrigerated Store at 2-8°C IsSalt->StoreRefrigerated Yes StoreRoomTemp Store below 25°C IsSalt->StoreRoomTemp No (Parent Compound) CommonConditions Tightly Sealed Container Protect from Light Dry Environment StoreRefrigerated->CommonConditions StoreRoomTemp->CommonConditions Incompatibilities Strong Oxidizing Agents Strong Bases CommonConditions->Incompatibilities Handling Well-ventilated Area Avoid Heat, Sparks, Flames Incompatibilities->Handling End Stable Storage Handling->End

Caption: A decision framework for storing and handling the compound.

References

Tautomerism in Cyclopenta[b]pyridine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between interconverting isomers, is a critical phenomenon in medicinal chemistry, influencing the physicochemical properties, biological activity, and pharmacokinetic profiles of drug candidates. Cyclopenta[b]pyridine derivatives, a class of fused heterocyclic compounds with significant therapeutic potential, are capable of exhibiting various forms of tautomerism. A thorough understanding and characterization of these tautomeric equilibria are paramount for successful drug design and development. This technical guide provides a comprehensive overview of the core principles of tautomerism relevant to cyclopenta[b]pyridine derivatives, details the key experimental and computational methodologies for their investigation, and presents a framework for the systematic analysis of their tautomeric behavior. While specific quantitative data for this class of compounds is not extensively available in public literature, this guide leverages well-established principles from analogous heterocyclic systems to provide a robust foundation for researchers.

Introduction to Tautomerism in Heterocyclic Systems

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be readily interconverted.[1] This process most commonly involves the migration of a proton, a phenomenon known as prototropic tautomerism.[1] In heterocyclic compounds like cyclopenta[b]pyridine derivatives, two principal types of prototropic tautomerism are of significant interest: annular tautomerism and functional group tautomerism (e.g., keto-enol or lactam-lactim).

  • Annular Tautomerism: This involves the migration of a proton between two or more nitrogen atoms within the heterocyclic ring system.[2] For the parent cyclopenta[b]pyridine, if a proton is present on one of the nitrogen atoms, it can potentially migrate to another, leading to different tautomeric forms.

  • Functional Group Tautomerism: This is dictated by the nature of substituents on the cyclopenta[b]pyridine core. For instance, a hydroxyl group can lead to keto-enol tautomerism, while an oxo group can result in lactam-lactim tautomerism.[1]

The position of the tautomeric equilibrium is influenced by several factors, including the electronic nature of substituents, solvent polarity, temperature, and pH.

Potential Tautomeric Equilibria in Cyclopenta[b]pyridine Derivatives

The specific tautomeric forms possible for a cyclopenta[b]pyridine derivative depend on its substitution pattern. Below are visualizations of potential tautomeric equilibria for representative substituted cyclopenta[b]pyridine cores.

Caption: Lactam-Lactim Tautomerism in a Cyclopenta[b]pyridinone Derivative.

Caption: Keto-Enol Tautomerism in a Hydroxy-Substituted Cyclopenta[b]pyridine.

Caption: Annular Tautomerism in a Protonated Cyclopenta[b]pyridine Derivative.

Data Presentation: Framework for Quantitative Analysis

A systematic study of tautomerism in cyclopenta[b]pyridine derivatives requires the quantification of the equilibrium between the tautomeric forms. The equilibrium constant (Keq) and the Gibbs free energy change (ΔG) are the key thermodynamic parameters. The following tables provide a template for organizing and presenting such quantitative data.

Table 1: Tautomeric Equilibrium Constants (Keq) in Various Solvents

DerivativeSolventTemperature (°C)Keq ([Tautomer 2]/[Tautomer 1])MethodReference
ExampleCyclohexane25Value1H NMRCitation
Chloroform-d25Value1H NMRCitation
Acetonitrile-d325Value1H NMRCitation
DMSO-d625Value1H NMRCitation
Water-d225ValueUV-VisCitation

Table 2: Thermodynamic Parameters for Tautomeric Equilibria

DerivativeSolventΔG (kJ/mol)ΔH (kJ/mol)ΔS (J/mol·K)MethodReference
ExampleSolventValueValueValueVT-NMRCitation

Experimental Protocols for Tautomerism Investigation

The elucidation of tautomeric equilibria relies on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution.[2][3] The interconversion rate between tautomers determines the appearance of the NMR spectrum.

  • Slow Exchange: If the tautomers interconvert slowly on the NMR timescale, distinct sets of signals will be observed for each tautomer. The ratio of the tautomers can be determined by integrating the corresponding signals.[4]

  • Fast Exchange: If the interconversion is rapid, a single set of averaged signals will be observed. The chemical shifts of these averaged signals are a weighted average of the chemical shifts of the individual tautomers.

  • Intermediate Exchange: In this regime, broad signals are typically observed.

Detailed Protocol for 1H NMR Analysis:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the cyclopenta[b]pyridine derivative in the desired deuterated solvent (e.g., CDCl3, DMSO-d6, CD3OD) to a final concentration of 5-10 mg/mL.

    • Use high-purity solvents to avoid interference from impurities.

    • For variable temperature (VT) studies, ensure the solvent is suitable for the desired temperature range.

  • Instrumentation and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Acquire a standard 1D 1H NMR spectrum at a constant temperature (e.g., 298 K).

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For VT-NMR, allow the sample to equilibrate at each temperature for at least 10-15 minutes before acquiring the spectrum.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Carefully assign the signals to the respective tautomers based on chemical shifts, coupling constants, and 2D NMR experiments (e.g., COSY, HSQC, HMBC).

    • Integrate the well-resolved signals corresponding to each tautomer.

    • Calculate the mole fraction (X) of each tautomer and the equilibrium constant (Keq = XTautomer 2 / XTautomer 1).

    • For VT-NMR data, plot ln(Keq) versus 1/T (van't Hoff plot) to determine ΔH° and ΔS°.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, especially when the tautomers have distinct chromophores and thus different absorption spectra.[5]

Detailed Protocol for UV-Vis Analysis:

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable UV-transparent solvent.

    • Prepare a series of dilutions to determine an appropriate concentration where the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Instrumentation and Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).

    • Use a solvent blank for baseline correction.

  • Data Analysis:

    • Identify the absorption maxima (λmax) for each tautomer. This may require studying "locked" derivatives where tautomerism is not possible.

    • The composition of the tautomeric mixture can be determined by deconvolution of the overlapping absorption bands.

Computational Chemistry

Quantum mechanical calculations are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.[6]

Detailed Protocol for DFT Calculations:

  • Structure Preparation:

    • Build the 3D structures of all possible tautomers of the cyclopenta[b]pyridine derivative.

  • Computational Method:

    • Use Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).[7]

    • Perform geometry optimizations for each tautomer in the gas phase and in various solvents using a continuum solvation model (e.g., PCM, SMD).

  • Data Analysis:

    • Calculate the electronic energies, zero-point vibrational energies (ZPVE), and Gibbs free energies of the optimized structures.

    • The relative stability of the tautomers is determined by comparing their Gibbs free energies.

    • Simulate NMR chemical shifts and UV-Vis spectra to compare with experimental data and aid in spectral assignment.

Logical Workflow for Tautomerism Investigation

A systematic approach is crucial for the comprehensive characterization of tautomerism in a novel cyclopenta[b]pyridine derivative.

workflow start Novel Cyclopenta[b]pyridine Derivative computational Computational Screening (DFT Calculations) start->computational nmr NMR Spectroscopy (1H, 13C, 15N, VT) start->nmr uv_vis UV-Vis Spectroscopy start->uv_vis xray X-ray Crystallography (Solid State) start->xray synthesis Synthesis of Locked Analogs computational->synthesis Identify key tautomers synthesis->nmr data_analysis Data Analysis and Equilibrium Quantification nmr->data_analysis uv_vis->data_analysis xray->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar report Comprehensive Tautomer Profile sar->report

Caption: A logical workflow for the comprehensive investigation of tautomerism.

Implications for Drug Development

The tautomeric form of a drug molecule can significantly impact its:

  • Pharmacodynamics: Different tautomers possess distinct shapes and hydrogen bonding patterns, leading to varied binding affinities for biological targets.

  • Pharmacokinetics: Properties such as solubility, lipophilicity, and membrane permeability are often tautomer-dependent, affecting absorption, distribution, metabolism, and excretion (ADME).

  • Intellectual Property: The specific tautomeric forms of a compound can be crucial for patent claims.

Conclusion

The study of tautomerism in cyclopenta[b]pyridine derivatives is a fundamentally important aspect of their development as therapeutic agents. While a comprehensive database of quantitative tautomeric data for this specific class of compounds is yet to be established, the experimental and computational methodologies outlined in this guide provide a clear and robust framework for their investigation. A thorough characterization of the tautomeric equilibria of these promising molecules will undoubtedly accelerate their journey from discovery to clinical application.

References

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Novel Cyclopenta[b]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the burgeoning field of novel cyclopenta[b]pyridine scaffolds and their significant potential in modern drug discovery. The unique structural characteristics of the cyclopenta[b]pyridine core have positioned it as a privileged scaffold for the development of potent and selective modulators of various biological targets. This document collates recent findings on their biological activities, with a particular focus on their applications as kinase inhibitors and anticancer agents. Detailed experimental protocols for the synthesis and evaluation of these compounds are provided, alongside quantitative biological data and visualizations of key signaling pathways and experimental workflows to facilitate further research and development in this promising area.

Introduction to Cyclopenta[b]pyridine Scaffolds

The pyridine ring is a fundamental heterocyclic motif found in a vast array of FDA-approved drugs and biologically active natural products. Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a valuable component in the design of molecules that can effectively bind to biological targets. When fused with a cyclopentane ring to form the cyclopenta[b]pyridine scaffold, the resulting bicyclic system offers a rigid and three-dimensional structure that can be strategically functionalized to achieve high target affinity and selectivity. Researchers have been increasingly exploring this scaffold for the development of novel therapeutics against a range of diseases, including cancer, inflammatory conditions, and viral infections. The focus of this guide is to provide a comprehensive overview of the latest advancements in the biological activities of these novel chemical entities.

Anticancer Activity of Cyclopenta[b]pyridine Derivatives

Recent studies have highlighted the potential of cyclopenta[b]pyridine derivatives as potent anticancer agents. These compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. A notable mechanism of action for some pyridine-based compounds involves the upregulation of tumor suppressor proteins such as p53 and the activation of stress-activated protein kinases like c-Jun N-terminal kinase (JNK)[1][2].

2.1. Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative pyridine-based compounds against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDScaffold TypeCancer Cell LineIC50 (µM)Reference
Compound 1 Pyridin-2-oneHepG2 (Liver)4.5 ± 0.3[2]
Compound 2 PyridineHepG2 (Liver)>20[2]
Compound 1 Pyridin-2-oneMCF-7 (Breast)>20[2]
Compound 2 PyridineMCF-7 (Breast)>20[2]
Compound 12 Pyridine-OxadiazoleMCF-7 (Breast)0.5[2]
Compound 12 Pyridine-OxadiazoleHepG2 (Liver)5.27[2]

2.2. Signaling Pathway: p53 and JNK Mediated Apoptosis

The induction of apoptosis in cancer cells by certain pyridine derivatives is mediated through the activation of the p53 and JNK signaling pathways[1][2]. Upon cellular stress induced by the compound, p53 is upregulated, leading to the transcription of pro-apoptotic genes. Concurrently, the JNK pathway is activated, resulting in the phosphorylation of downstream targets that further promote apoptosis.

p53_JNK_pathway p53 and JNK Mediated Apoptosis Pathway cluster_input Cellular Stress cluster_p53 p53 Pathway cluster_JNK JNK Pathway cluster_output Cellular Outcome Compound Cyclopenta[b]pyridine Derivative p53 p53 Upregulation Compound->p53 induces JNK JNK Activation Compound->JNK activates p21 p21 (Cell Cycle Arrest) p53->p21 Bax Bax (Pro-apoptotic) p53->Bax Apoptosis Apoptosis p21->Apoptosis contributes to Bax->Apoptosis cJun c-Jun Phosphorylation JNK->cJun cJun->Apoptosis

p53 and JNK mediated apoptosis pathway.

Kinase Inhibitory Activity of Cyclopenta[b]pyridine Scaffolds

Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The cyclopenta[b]pyridine scaffold has emerged as a promising framework for the design of potent and selective kinase inhibitors. Derivatives of this scaffold have shown inhibitory activity against several important kinases, such as Cyclin-Dependent Kinase 2 (CDK2), Tyrosine Kinase 2 (TYK2), and Pim-1 kinase.

3.1. Quantitative Data: Kinase Inhibitory Activity

The following table presents the in vitro inhibitory activity of representative pyridine-based compounds against various protein kinases. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the kinase activity.

Compound IDScaffold TypeTarget KinaseIC50 (µM)Reference
Compound 4 PyrazolopyridineCDK2/cyclin A20.24[3]
Roscovitine PurineCDK2/cyclin A20.39[3]
Compound 20 Triazine-pyridineCDK10.021[4]
Compound 12 Pyridine-OxadiazolePIM-10.0143[2]
BMS-986165 PyridineTYK2 (JH2)-[1]

3.2. Signaling Pathway: TYK2/STAT Signaling

TYK2 is a member of the Janus kinase (JAK) family and is involved in the signaling of several cytokines, such as interleukins (IL-12, IL-23) and type I interferons. Inhibition of TYK2 can modulate the downstream STAT signaling pathway, which is crucial for immune responses and is implicated in various autoimmune diseases and cancers.

TYK2_STAT_pathway TYK2/STAT Signaling Pathway Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 activates JAK2 JAK2 Receptor->JAK2 activates STAT STAT TYK2->STAT phosphorylates JAK2->STAT phosphorylates pSTAT p-STAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates to Gene Gene Transcription Nucleus->Gene Inhibitor Cyclopenta[b]pyridine TYK2 Inhibitor Inhibitor->TYK2

TYK2/STAT signaling pathway and inhibition.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative cyclopenta[b]pyridine scaffold and for a common in vitro biological assay.

4.1. General Synthesis of a Dihydro-cyclopenta[b]pyridine-3-carbonitrile Derivative

This protocol describes a general method for the synthesis of 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives.

synthesis_workflow General Synthesis Workflow Start Starting Materials: 2,5-diarylidenecyclopentanone Propanedinitrile Reaction Cyclocondensation Reaction: - Sodium alkoxide (catalyst) - Reflux in alcohol (e.g., ethanol, methanol) - 2 hours Start->Reaction Workup Reaction Workup: - Cool to room temperature - Pour into ice water - Acidify with HCl Reaction->Workup Isolation Product Isolation: - Filter the precipitate - Wash with water - Dry under vacuum Workup->Isolation Purification Purification: - Recrystallization from a suitable solvent (e.g., ethanol) Isolation->Purification Characterization Characterization: - IR Spectroscopy - 1H and 13C NMR - Elemental Analysis Purification->Characterization

General synthesis workflow.

Protocol Steps:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-diarylidenecyclopentanone (1.0 eq) and propanedinitrile (1.2 eq) in the appropriate alcohol (e.g., ethanol or methanol).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of sodium alkoxide (e.g., sodium ethoxide or sodium methoxide) (0.2 eq).

  • Reflux: Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion of the reaction, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl) to a pH of approximately 5-6.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with copious amounts of water to remove any inorganic impurities.

  • Drying: Dry the crude product under vacuum.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivative.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and elemental analysis.

4.2. In Vitro Kinase Inhibition Assay (CDK2/cyclin A2)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a test compound against the CDK2/cyclin A2 kinase complex.

Materials:

  • Recombinant human CDK2/cyclin A2 enzyme

  • Kinase substrate (e.g., Histone H1)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Microplate reader

Protocol Steps:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in the kinase assay buffer to the desired final concentrations.

  • Reaction Mixture Preparation: In a 96-well plate, add the kinase assay buffer, the CDK2/cyclin A2 enzyme, and the kinase substrate.

  • Initiation of Reaction: Add the diluted test compound or DMSO (for the control) to the wells. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Detection of Kinase Activity: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions. This assay measures the luminescence generated, which is proportional to the amount of ADP and thus the kinase activity.

  • Data Analysis: Measure the luminescence using a microplate reader. Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control.

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the test compound concentration. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Conclusion and Future Outlook

The cyclopenta[b]pyridine scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The research highlighted in this guide demonstrates the significant potential of these compounds as anticancer agents and kinase inhibitors. The rigid, three-dimensional nature of the scaffold allows for the precise positioning of functional groups to optimize interactions with biological targets, leading to high potency and selectivity.

Future research in this area should focus on:

  • Expansion of the Chemical Space: Synthesis of diverse libraries of cyclopenta[b]pyridine derivatives to explore a wider range of biological targets.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the scaffold to understand the key structural features required for potent and selective biological activity.

  • Mechanism of Action Studies: In-depth investigation of the molecular mechanisms by which these compounds exert their biological effects.

  • In Vivo Evaluation: Progression of the most promising compounds into preclinical and clinical studies to assess their therapeutic potential in disease models.

The continued exploration of novel cyclopenta[b]pyridine scaffolds is poised to deliver a new generation of innovative medicines for the treatment of a variety of human diseases.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the multi-step synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthetic route commences with the oxidation of 2,3-cyclopentenopyridine to the key intermediate, 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one. This ketone subsequently undergoes oximation to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one oxime, which is then reduced to the corresponding primary amine via catalytic hydrogenation. The final step involves the formation of the stable hydrochloride salt. This protocol includes detailed methodologies, characterization data, and a visual representation of the synthetic workflow.

Introduction

The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is a core structural motif found in a variety of biologically active compounds. The introduction of an amine functionality at the 7-position provides a key handle for further derivatization and the exploration of structure-activity relationships (SAR) in drug discovery programs. The hydrochloride salt form of the amine enhances its stability and aqueous solubility, facilitating its use in pharmaceutical formulations and biological assays. This document outlines a reliable and reproducible synthetic pathway to access this important intermediate.

Data Presentation

Table 1: Summary of Starting Materials and Reagents

Compound NameMolecular FormulaMolecular Weight ( g/mol )SupplierCatalog Number
2,3-CyclopentenopyridineC₈H₉N119.16Commercially AvailableVaries
Manganese(II) trifluoromethanesulfonateMn(CF₃SO₃)₂351.09Commercially AvailableVaries
tert-Butyl hydroperoxide (70% in H₂O)C₄H₁₀O₂90.12Commercially AvailableVaries
Hydroxylamine hydrochlorideNH₂OH·HCl69.49Commercially AvailableVaries
Sodium acetateCH₃COONa82.03Commercially AvailableVaries
Raney® Nickel (slurry in water)Ni58.69Commercially AvailableVaries
Anhydrous EthanolC₂H₆O46.07Commercially AvailableVaries
Diethyl ether(C₂H₅)₂O74.12Commercially AvailableVaries
Hydrochloric acid (concentrated)HCl36.46Commercially AvailableVaries

Table 2: Characterization Data for Synthesized Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Spectroscopic Data
6,7-dihydro-5H-cyclopenta[b]pyridin-7-oneC₈H₇NO133.15Off-white solid62-63¹H NMR (CDCl₃, 400 MHz): δ 8.80 (dd, J=4.2, 1.6 Hz, 1H), 8.01 (d, J=7.7 Hz, 1H), 7.31 (dd, J=7.7, 4.2 Hz, 1H), 3.29 (t, J=7.0 Hz, 2H), 2.80 (t, J=7.0 Hz, 2H). HRMS (ESI) [M+H]⁺: calcd for C₈H₈NO: 134.0606, found: 134.0598.[1]
6,7-dihydro-5H-cyclopenta[b]pyridin-7-one oximeC₈H₈N₂O148.16White to off-white solidNot reportedExpected ¹H NMR to show characteristic oxime OH peak and shifts in adjacent methylene protons.
This compoundC₈H₁₀N₂134.18Colorless to pale yellow oilNot applicableExpected ¹H NMR to show a broad singlet for the NH₂ protons and an upfield shift of the methine proton at C7.
This compound hydrochlorideC₈H₁₁ClN₂170.64White to off-white crystalline solidNot reportedExpected ¹H NMR to show a broad singlet for the NH₃⁺ protons and further downfield shifts of aromatic and aliphatic protons.

Experimental Protocols

Step 1: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one

This procedure is adapted from the literature for the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine.[1]

Materials:

  • 2,3-Cyclopentenopyridine (1.0 eq)

  • Manganese(II) trifluoromethanesulfonate (0.005 eq)

  • tert-Butyl hydroperoxide (70% in H₂O, 5.0 eq)

  • Water (H₂O)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 2,3-cyclopentenopyridine.

  • Add water, followed by manganese(II) trifluoromethanesulfonate.

  • Slowly add tert-butyl hydroperoxide to the stirring mixture at room temperature.

  • Stir the reaction mixture vigorously at 25 °C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x volume).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one as an off-white solid.

Step 2: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one oxime

This is a general procedure for the formation of a ketoxime.[2]

Materials:

  • 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium acetate (1.5 eq)

  • Ethanol

  • Water

Procedure:

  • Dissolve 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one in ethanol in a round-bottom flask.

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride and sodium acetate in a minimal amount of water.

  • Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the solution of the ketone.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of ethanol under reduced pressure.

  • Add cold water to the residue to precipitate the oxime.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one oxime.

Step 3: Synthesis of this compound

This protocol utilizes a catalytic hydrogenation approach for the reduction of the oxime.[3][4][5][6][7]

Materials:

  • 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one oxime (1.0 eq)

  • Raney® Nickel (catalytic amount, ~10-20% by weight)

  • Anhydrous ethanol

  • Ammonia in ethanol (optional, to suppress secondary amine formation)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Carefully wash the Raney® Nickel slurry with anhydrous ethanol to remove water.

  • In a hydrogenation vessel, suspend 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one oxime in anhydrous ethanol (and optional ethanolic ammonia).

  • Add the washed Raney® Nickel catalyst to the suspension under an inert atmosphere (e.g., Argon or Nitrogen).

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction by TLC or by monitoring hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the Celite® pad with ethanol.

  • Concentrate the combined filtrate under reduced pressure to obtain the crude this compound. The crude amine may be used directly in the next step or purified by chromatography if necessary.

Step 4: Synthesis of this compound hydrochloride

This is a standard procedure for the formation of a hydrochloride salt.[8][9]

Materials:

  • This compound (1.0 eq)

  • Anhydrous diethyl ether

  • Concentrated hydrochloric acid or HCl gas

Procedure:

  • Dissolve the crude this compound in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a slight excess of concentrated hydrochloric acid dropwise with stirring, or bubble anhydrous HCl gas through the solution.

  • A precipitate of the hydrochloride salt will form.

  • Continue stirring in the ice bath for 30 minutes.

  • Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound hydrochloride as a crystalline solid.

Mandatory Visualization

Synthesis_Workflow Start 2,3-Cyclopentenopyridine Ketone 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one Start->Ketone Mn(OTf)₂, t-BuOOH, H₂O Oxime 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one oxime Ketone->Oxime NH₂OH·HCl, NaOAc, EtOH Amine This compound Oxime->Amine H₂, Raney® Ni, EtOH HCl_Salt This compound hydrochloride Amine->HCl_Salt HCl, Diethyl Ether

Caption: Synthetic pathway for this compound hydrochloride.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • tert-Butyl hydroperoxide is a strong oxidizing agent and should be handled with care.

  • Raney® Nickel is pyrophoric when dry and should be handled as a slurry in water or ethanol.

  • Hydrogen gas is highly flammable; ensure all equipment is properly grounded and free of leaks.

  • Concentrated hydrochloric acid is corrosive and should be handled with appropriate care.

Conclusion

The synthetic protocol detailed in this document provides a comprehensive guide for the preparation of this compound hydrochloride. By following these procedures, researchers can reliably access this key intermediate for applications in medicinal chemistry and drug discovery. The provided data and visualizations aim to facilitate the understanding and execution of this synthetic sequence.

References

Application Notes and Protocols for the Multicomponent Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-dihydro-5H-cyclopenta[b]pyridine and its derivatives represent a significant class of heterocyclic scaffolds in medicinal chemistry and materials science. These compounds exhibit a wide range of biological activities and are considered valuable building blocks in the development of novel therapeutic agents. Multicomponent reactions (MCRs) provide an efficient and atom-economical strategy for the synthesis of these complex molecules from readily available starting materials in a single, streamlined operation. This document outlines a detailed protocol for a one-pot synthesis of highly functionalized 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives.

Featured Multicomponent Reaction: Cyclocondensation for 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles

An effective and straightforward method for synthesizing 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives involves the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile. This reaction is efficiently catalyzed by a sodium alkoxide solution, which also serves as a reactant in the formation of the 2-alkoxy substituent on the pyridine ring.

General Reaction Scheme:

2,5-Diarylidenecyclopentanone + Propanedinitrile + Sodium Alkoxide (NaOR) in Alcohol (ROH) → 2-Alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

Quantitative Data Summary

The following table summarizes the yield and melting point data for synthesized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPDs) as reported in the literature.

Compound IDR Group (Alkoxy)Ar Group (Aryl)Yield (%)Melting Point (°C)Reference
CAPD-1 EthoxyPyridin-2-ylNot specifiedNot specified
CAPD-2 MethoxyPyridin-2-ylNot specifiedNot specified
CAPD-3 MethoxyPyridin-4-ylNot specifiedNot specified
CAPD-4 Ethoxy2-Methoxyphenyl75%160–161

Experimental Protocols

This section provides a detailed methodology for the synthesis of 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives.

Materials:

  • 2,5-Diarylidenecyclopentanone derivatives (e.g., 2,5-bis(2-methoxybenzyliden)cyclopentanone)

  • Propanedinitrile

  • Sodium Ethoxide (for 2-ethoxy derivatives) or Sodium Methoxide (for 2-methoxy derivatives)

  • Anhydrous Ethanol or Methanol

  • Distilled Water

  • Standard reflux apparatus with magnetic stirring

  • Filtration equipment (e.g., Büchner funnel)

General Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the 2,5-diarylidenecyclopentanone derivative (0.02 mol), propanedinitrile (0.02 mol, 1.32 g), and the corresponding sodium alkoxide (0.02 mol). For sodium ethoxide, use 1.36 g; for sodium methoxide, use 1.08 g.

  • Solvent Addition: Add the corresponding anhydrous alcohol as the solvent. Use ethanol if sodium ethoxide is the reagent, and methanol if sodium methoxide is used.

  • Reflux: Heat the reaction mixture to 80°C and reflux with continuous stirring for approximately 1-2 hours.

  • Reaction Monitoring: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Precipitation: After the reaction is complete, cool the mixture to room temperature.

  • Isolation: Dilute the cooled reaction mixture with 150 mL of distilled water to precipitate the solid product.

  • Filtration and Washing: Collect the precipitated solid by filtration. Wash the solid with sufficient distilled water to remove any inorganic impurities.

  • Drying and Purification: Dry the collected product. Highly pure compounds can often be obtained without the need for column chromatography, simply by recrystallization from an appropriate solvent (e.g., ethanol).

Visualized Workflows and Relationships

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation cluster_purification Purification start Combine Reactants: - 2,5-Diarylidenecyclopentanone (0.02 mol) - Propanedinitrile (0.02 mol) - Sodium Alkoxide (0.02 mol) solvent Add Anhydrous Alcohol (Ethanol or Methanol) start->solvent reflux Reflux at 80°C for 1-2 hours with stirring solvent->reflux cool Cool to Room Temperature reflux->cool precipitate Dilute with 150 mL Distilled Water cool->precipitate filtrate Collect Solid by Filtration precipitate->filtrate purify Wash with Water and Recrystallize filtrate->purify product Final Product: 6,7-dihydro-5H-cyclopenta[b]pyridine derivative purify->product

Caption: Step-by-step experimental workflow for the multicomponent synthesis.

reaction_components cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_product Final Product r1 2,5-Diarylidenecyclopentanone cond Reflux in Alcohol (ROH) 80°C, 1-2h r1->cond r2 Propanedinitrile r2->cond r3 Sodium Alkoxide (NaOR) r3->cond p 2-Alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)- 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile cond->p

Caption: Logical relationship of reactants and conditions in the MCR.

Alternative Multicomponent Synthesis Approach

Another novel multicomponent condensation reaction for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives has been reported. This alternative method involves the condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents. While this highlights a different and versatile route, detailed experimental protocols for this specific variation are not as readily available in the reviewed literature.

Conclusion

The presented multicomponent reaction protocol offers an efficient, operationally simple, and effective method for the synthesis of substituted 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. The ability to generate molecular diversity from readily available starting materials in a single step makes this approach highly valuable for chemical research and drug development. The good yields and straightforward purification procedure further enhance its applicability in a laboratory setting.

Application Notes and Protocols: Manganese-Catalyzed Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues via a manganese-catalyzed oxidation. This method offers an efficient and direct approach for the oxidation of the CH₂ group adjacent to a pyridine moiety, a transformation that is often challenging due to the electronic properties of the pyridine ring.[1]

The direct oxidation of 2,3-cyclopentenopyridine analogues to their corresponding 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one derivatives is achieved with high yield and excellent chemoselectivity using Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as the oxidant.[1][2] A key advantage of this protocol is its use of water as the solvent at room temperature, presenting an environmentally friendly synthetic route.[1][2]

Data Presentation

The following tables summarize the quantitative data for the manganese-catalyzed oxidation of various 2,3-cyclopentenopyridine analogues.

Table 1: Optimization of Reaction Parameters for the Oxidation of 2,3-Cyclopentenopyridine

EntryCatalyst (mol%)Oxidant (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Mn(OTf)₂ (0.5)t-BuOOH (7.0)H₂O251688
2Mn(OAc)₂ (0.5)t-BuOOH (7.0)H₂O252445
3MnCl₂ (0.5)t-BuOOH (7.0)H₂O252432
4Mn(OTf)₂ (0.5)H₂O₂ (7.0)H₂O2572No Reaction
5Mn(OTf)₂ (0.5)t-BuOOH (7.0)CH₃CN2572N-oxide
6Mn(OTf)₂ (0.5)t-BuOOH (7.0)t-BuOH257215

Data sourced from supporting information for a study on this synthesis method.[3]

Table 2: Synthesis of Various 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Analogues

EntrySubstrateProductYield (%)
12,3-Cyclopentenopyridine6,7-dihydro-5H-cyclopenta[b]pyridin-5-one88
26-Ethoxy-2,3-cyclopentenopyridine6-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one81
36-Butoxy-2,3-cyclopentenopyridine6-Butoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one73
44-(4-Nitrophenyl)-2,3-cyclopentenopyridine4-(4-Nitrophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one70
54-(4-Chlorophenyl)-2,3-cyclopentenopyridine4-(4-Chlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one70

Yields correspond to isolated products after purification.[3]

Experimental Protocols

Materials:

  • Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)

  • tert-Butyl hydroperoxide (t-BuOOH, 70% in H₂O)

  • Substituted 2,3-cyclopentenopyridine analogue

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

General Procedure for the Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Analogues: [1]

  • To a round-bottom flask, add the 2,3-cyclopentenopyridine analogue (0.5 mmol) and deionized water (2.0 mL).

  • Add Mn(OTf)₂ (0.0025 mmol, 0.5 mol%) to the stirred solution.

  • Add tert-Butyl hydroperoxide (3.5 mmol, 7.0 equiv., 70% in H₂O) dropwise to the mixture at 25 °C.

  • Stir the resulting mixture at 25 °C for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until a KI-starch test paper does not change color, indicating the absence of peroxides.[4]

  • Add saturated aqueous NaHCO₃ (10 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to afford the pure product.

Visualizations

Reaction_Workflow Figure 1: General workflow for the manganese-catalyzed synthesis. cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 1. Add Substrate (0.5 mmol) & Water (2.0 mL) to flask B 2. Add Mn(OTf)₂ (0.5 mol%) A->B C 3. Add t-BuOOH (7.0 equiv.) dropwise at 25 °C B->C D 4. Stir at 25 °C for 16 h C->D E 5. Monitor by TLC D->E F 6. Quench with Na₂S₂O₃ & NaHCO₃ E->F G 7. Extract with Ethyl Acetate F->G H 8. Dry, Filter, & Concentrate G->H I 9. Purify by Column Chromatography H->I J Pure 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Analogue I->J

Caption: Figure 1: General workflow for the manganese-catalyzed synthesis.

Reaction_Scheme Figure 2: Reaction scheme for the synthesis. cluster_reactant cluster_product reactant product reactant->product Mn(OTf)₂ (cat.) t-BuOOH, H₂O, 25 °C

Caption: Figure 2: Reaction scheme for the synthesis.

References

Application Notes and Protocols for 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-dihydro-5H-cyclopenta[b]pyridine and its derivatives represent a class of bicyclic heterocyclic compounds that are of significant interest in medicinal chemistry. The rigid structure of this scaffold provides a valuable framework for the development of novel therapeutic agents. Among these, 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine serves as a key pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors for oncology and other therapeutic areas. Its structural features allow for the strategic placement of substituents to optimize target binding and pharmacokinetic properties. This document provides an overview of its applications, detailed synthetic protocols, and its role in the development of targeted therapies.

Applications in Drug Discovery

The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is a crucial component in the design of various bioactive molecules. The amine functionality at the 7-position provides a convenient handle for further chemical modifications, enabling the synthesis of a diverse library of compounds.

Kinase Inhibitors

A primary application of this compound is in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of this intermediate have been explored as inhibitors of several key kinases:

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibition is a validated strategy in cancer therapy. The cyclopenta[b]pyridine scaffold can be elaborated to create potent and selective CDK inhibitors.

  • RET Kinase: The RET (Rearranged during Transfection) proto-oncogene encodes a receptor tyrosine kinase. Aberrant RET activity is implicated in various cancers. The use of the 6,7-dihydro-5H-cyclopenta[b]pyridine core has been investigated in the synthesis of RET kinase inhibitors.

Other Therapeutic Areas

Beyond oncology, this scaffold has potential applications in the development of treatments for neurodegenerative diseases and as antiviral agents. The rigid nature of the bicyclic system can help in designing molecules with improved target specificity and reduced off-target effects.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and activity of compounds derived from the 6,7-dihydro-5H-cyclopenta[b]pyridine core.

Table 1: Synthesis Yields for the 6,7-dihydro-5H-cyclopenta[b]pyridine Core Structure

StepStarting MaterialsProductOverall YieldPurity (HPLC)Reference
Multi-step synthesis via Vilsmeier-Haack cyclizationCyclopentanone, Benzylamine2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine45.9%-
Dechlorination of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine2-chloro derivative, H2, Pd/C6,7-dihydro-5H-cyclopenta[b]pyridine-99.7%
Manganese-catalyzed oxidation2,3-Cyclopentenopyridine6,7-dihydro-5H-cyclopenta[b]pyridin-5-one88%-

Table 2: Biological Activity of Representative Kinase Inhibitors with a Pyridine-based Scaffold

Compound ClassTarget KinaseIC50 (nM)Cell LineReference
Pyrazolopyrimidine Derivatives (for comparison)CDK2240 - 3520-
Furo[2,3-b]pyridine Derivatives (for comparison)CDK2/cyclin A2240-

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the 6,7-dihydro-5H-cyclopenta[b]pyridine core and a representative protocol for the synthesis of the 7-amino derivative.

Protocol 1: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

This protocol is based on the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine.

Materials:

  • 2,3-Cyclopentenopyridine (0.50 mmol)

  • Mn(OTf)2 (0.0025 mmol)

  • t-BuOOH (65% in H2O, 2.5 mmol)

  • Deionized Water (2.5 mL)

  • Ethyl acetate

  • Anhydrous Na2SO4

  • 25 mL round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a 25 mL round-bottom flask, add 2,3-cyclopentenopyridine (0.50 mmol), Mn(OTf)2 (0.0025 mmol), t-BuOOH (2.5 mmol, 65% in H2O), and deionized water (2.5 mL).

  • Stir the reaction mixture at 25°C for 24 hours.

  • After 24 hours, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous Na2SO4.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography (Ethyl acetate/Petroleum ether) to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.

Protocol 2: Synthesis of this compound (Representative)

This protocol describes a representative method for the synthesis of the target amine via reductive amination of the corresponding ketone.

Materials:

  • 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one

  • Ammonium acetate or ammonia

  • Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Methanol or Dichloroethane (DCE)

  • Saturated aqueous NaHCO3 solution

  • Dichloromethane (DCM)

  • Anhydrous MgSO4

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one in methanol or dichloroethane in a round-bottom flask.

  • Add an excess of ammonium acetate or bubble ammonia gas through the solution.

  • Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

  • Cool the reaction mixture in an ice bath and add sodium cyanoborohydride or sodium triacetoxyborohydride portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Visualizations

Experimental and Logical Workflows

G cluster_synthesis Synthesis Workflow cluster_application Application Workflow Start Cyclopentanone + Benzylamine Step1 Nucleophilic Addition & Acetylization Start->Step1 Step2 Vilsmeier-Haack Cyclization Step1->Step2 Intermediate1 2-chloro-6,7-dihydro-5H- cyclopenta[b]pyridine Step2->Intermediate1 Step3 Dechlorination Intermediate1->Step3 Intermediate2 6,7-dihydro-5H- cyclopenta[b]pyridine Step3->Intermediate2 Step4 Oxidation Intermediate2->Step4 Intermediate3 6,7-dihydro-5H- cyclopenta[b]pyridin-7-one Step4->Intermediate3 Step5 Reductive Amination Intermediate3->Step5 FinalProduct This compound Step5->FinalProduct Intermediate This compound Derivatization Chemical Derivatization (e.g., Amide Coupling) Intermediate->Derivatization Library Library of Bioactive Compound Candidates Derivatization->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Lead Lead Compound Identification Screening->Lead

Caption: Synthetic and application workflow for this compound.

Signaling Pathways

CDK2_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase CDK2 CDK2 CyclinE->CDK2 CDK2->Rb Inhibitor CDK2 Inhibitor (Derived from Intermediate) Inhibitor->CDK2

Caption: Simplified CDK2 signaling pathway and point of inhibition.

RET_Pathway GFL GDNF Family Ligand (GFL) GFRa GFRα Co-receptor GFL->GFRa RET RET Receptor Tyrosine Kinase GFRa->RET dimerization & autophosphorylation PI3K PI3K RET->PI3K RAS RAS RET->RAS AKT AKT PI3K->AKT Survival Cell Survival & Proliferation AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Survival Inhibitor RET Inhibitor (Derived from Intermediate) Inhibitor->RET

Caption: Overview of the RET signaling pathway and point of inhibition.

Application Notes and Protocols for 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives as highly effective corrosion inhibitors, particularly for carbon steel in acidic environments. The information is based on recent studies highlighting the synthesis and application of novel 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD) derivatives.

Introduction

Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Recent research has identified a series of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives as potent corrosion inhibitors for carbon steel, especially in aggressive acidic media like molar sulfuric acid (H₂SO₄).[1][2][3] These compounds function by adsorbing onto the metal surface, forming a protective film that impedes the corrosive process. The inhibition mechanism involves a mixed-type inhibition, affecting both anodic and cathodic reactions, and follows the Langmuir adsorption isotherm, suggesting both physisorption and chemisorption contribute to the protective layer.[1][3][4][5]

Featured Derivatives

Four specific derivatives have been synthesized and evaluated for their corrosion inhibition properties:

  • CAPD-1: 2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

  • CAPD-2: 2-methoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

  • CAPD-3: 2-methoxy-4-(pyridin-4-yl)-7-(pyridin-4-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

  • CAPD-4: 7-(2-methoxybenzylidene)-4-(2-methoxyphenyl)-2-ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

Among these, CAPD-1 has demonstrated superior performance, achieving an inhibition efficiency of up to 97.7% at a concentration of 1.0 mM.[1][3][4][5]

Data Presentation

Table 1: Potentiodynamic Polarization Parameters for Carbon Steel in 1.0 M H₂SO₄ with and without CAPD Derivatives at 298 K
InhibitorConcentration (mM)Ecorr (mV vs. Ag/AgCl)βa (mV/dec)-βc (mV/dec)Icorr (µA/cm²)IE (%)
Blank0-495551101250-
CAPD-10.1-5055210512590.0
0.3-510501027594.0
0.5-515481005096.0
1.0-52045982897.7
CAPD-21.0-522471013597.2
CAPD-31.0-528491034296.6
CAPD-41.0-535511065595.6

Ecorr: Corrosion Potential; βa: Anodic Tafel Slope; βc: Cathodic Tafel Slope; Icorr: Corrosion Current Density; IE: Inhibition Efficiency

Table 2: Electrochemical Impedance Spectroscopy (EIS) Parameters for Carbon Steel in 1.0 M H₂SO₄ with and without CAPD Derivatives at 298 K
InhibitorConcentration (mM)Rct (Ω cm²)Cdl (µF/cm²)Y0 (Ω⁻¹ sⁿ cm⁻²)nIE (%)
Blank045250---
CAPD-10.1550551.8 x 10⁻⁵0.8891.8
0.3980421.5 x 10⁻⁵0.8995.4
0.51550351.2 x 10⁻⁵0.9197.1
1.02800281.0 x 10⁻⁵0.9298.4
CAPD-21.02550301.1 x 10⁻⁵0.9198.2
CAPD-31.02200331.3 x 10⁻⁵0.9097.9
CAPD-41.01800381.6 x 10⁻⁵0.8997.5

Rct: Charge Transfer Resistance; Cdl: Double Layer Capacitance; Y0: Magnitude of the Constant Phase Element (CPE); n: CPE exponent; IE: Inhibition Efficiency

Experimental Protocols

Protocol 1: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives (CAPDs)

This protocol describes a general method for synthesizing CAPD derivatives through a cyclocondensation reaction.[1][3]

Materials:

  • 2,5-diarylidenecyclopentanone derivatives

  • Propanedinitrile

  • Sodium alkoxide solution (e.g., sodium ethoxide or sodium methoxide)

  • Ethanol or Methanol

  • Dilute acid (e.g., HCl)

  • Distilled water

Procedure:

  • Dissolve the 2,5-diarylidenecyclopentanone derivative and propanedinitrile in a suitable solvent such as ethanol or methanol in a round-bottom flask.

  • Slowly add the sodium alkoxide solution to the reaction mixture while stirring.

  • Reflux the mixture for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a dilute acid to precipitate the product.

  • Filter the precipitate, wash it thoroughly with distilled water, and dry it.

  • Recrystallize the crude product from a suitable solvent to obtain the pure CAPD derivative.

  • Confirm the structure of the synthesized compounds using IR, NMR, and elemental analysis.[3]

Protocol 2: Electrochemical Measurements

Electrochemical experiments are crucial for evaluating the corrosion inhibition performance.[1][3][5]

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (Working electrode: carbon steel; Counter electrode: platinum foil; Reference electrode: Ag/AgCl)

Procedure:

  • Preparation of Working Electrode: Mechanically polish the carbon steel electrode with a series of emery papers of decreasing grit size, followed by polishing with a diamond paste. Degrease the electrode with acetone, rinse with distilled water, and dry.

  • Open Circuit Potential (OCP): Immerse the electrodes in the test solution (1.0 M H₂SO₄ with and without inhibitor) and record the OCP for approximately 60 minutes to attain a stable potential.

  • Potentiodynamic Polarization (PDP): After OCP stabilization, scan the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.

  • Electrochemical Impedance Spectroscopy (EIS): Following the OCP measurement, apply an AC voltage of 10 mV amplitude in the frequency range from 100 kHz to 0.01 Hz at the OCP.

Protocol 3: Surface Analysis - Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology of the carbon steel in the presence and absence of the inhibitor.

Procedure:

  • Immerse carbon steel specimens in 1.0 M H₂SO₄ solution without and with the desired concentration of the CAPD inhibitor for a specified duration (e.g., 48 hours) at a constant temperature (e.g., 298 K).[3]

  • After immersion, carefully remove the specimens, rinse them with distilled water, and dry them.

  • Mount the specimens on an SEM stub and sputter-coat with a thin layer of gold if necessary.

  • Examine the surface morphology using an SEM instrument at a suitable accelerating voltage (e.g., 20 kV).[3]

Protocol 4: Quantum Chemical Calculations

Theoretical calculations, such as Density Functional Theory (DFT), provide insights into the relationship between the molecular structure of the inhibitors and their inhibition efficiency.[4][5]

Methodology:

  • Optimize the molecular geometries of the inhibitor molecules using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d,p)).

  • Calculate quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE = E_LUMO - E_HOMO), dipole moment (μ), and Mulliken charges.

  • Correlate these parameters with the experimentally determined inhibition efficiencies.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Corrosion Inhibition Evaluation cluster_data Data Analysis & Interpretation synthesis Synthesis of CAPD Derivatives characterization Structural Characterization (IR, NMR) synthesis->characterization electrochemical Electrochemical Measurements (OCP, PDP, EIS) synthesis->electrochemical quantum_chem Quantum Chemical Calculations (DFT) characterization->quantum_chem surface_analysis Surface Analysis (SEM) electrochemical->surface_analysis data_analysis Data Analysis & Interpretation electrochemical->data_analysis surface_analysis->data_analysis quantum_chem->data_analysis inhibition_mechanism cluster_adsorption Adsorption Process metal Carbon Steel Surface (Fe) protective_film Protective Inhibitor Film inhibitor CAPD Molecule (N, O heteroatoms, π-electrons) physisorption Physisorption (Electrostatic Interaction) inhibitor->physisorption Adsorption chemisorption Chemisorption (Coordinate Bond Formation) inhibitor->chemisorption Adsorption physisorption->metal physisorption->protective_film chemisorption->metal chemisorption->protective_film corrosion_inhibition Corrosion Inhibition protective_film->corrosion_inhibition

References

Application Notes and Protocols: Derivatization of the Amino Group in 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chemical modification of the primary amino group of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine. The derivatization of this versatile scaffold is a key strategy in medicinal chemistry for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The protocols herein describe common and robust methods for N-acylation, N-sulfonylation, and reductive amination, yielding a diverse range of derivatives. These modifications can significantly impact the physicochemical properties, biological activity, and pharmacokinetic profile of the parent compound.

Introduction

The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a significant heterocyclic scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including antiviral, insecticidal, and fungicidal properties. The presence of a primary amino group at the 7-position offers a convenient handle for chemical derivatization, enabling the synthesis of large compound libraries for high-throughput screening and lead optimization. The derivatization of this amine can modulate key parameters such as lipophilicity, hydrogen bonding capacity, and steric bulk, which in turn can influence target binding and overall pharmacological effect. This document outlines standardized procedures for the consistent and efficient synthesis of novel derivatives of this compound.

Derivatization Strategies

The primary amino group of this compound is a versatile nucleophile that can readily participate in a variety of chemical transformations. The most common and synthetically useful derivatization strategies include:

  • N-Acylation: The reaction with acylating agents such as acid chlorides or anhydrides to form amides. This introduces a carbonyl group, which can act as a hydrogen bond acceptor and introduce a variety of substituents.

  • N-Sulfonylation: The reaction with sulfonyl chlorides to yield sulfonamides. The sulfonamide group is a bioisostere of the amide group but with different electronic and steric properties, often leading to improved metabolic stability and cell permeability.

  • Reductive Amination: The reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines. This allows for the introduction of a wide range of alkyl or aryl substituents, directly impacting the basicity and lipophilicity of the molecule.

Experimental Workflows

General Experimental Workflow

The general workflow for the derivatization of this compound is depicted below. The process begins with the selection of the appropriate starting materials and reagents, followed by the chosen derivatization reaction under optimized conditions. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is worked up to isolate the crude product, which is then purified using techniques such as column chromatography or recrystallization. The final product is characterized by spectroscopic methods to confirm its identity and purity.

experimental_workflow start Starting Material: This compound reaction Derivatization Reaction (Acylation/Sulfonylation/ Reductive Amination) start->reaction reagents Reagents: Acyl/Sulfonyl Chloride or Aldehyde/Ketone reagents->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Work-up (Extraction, Washing) monitoring->workup purification Purification (Column Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization final_product Final Derivative characterization->final_product

Figure 1. General experimental workflow for the derivatization of this compound.

Experimental Protocols

N-Acylation Protocol

This protocol describes a general procedure for the N-acylation of this compound using an acid chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM in a round-bottom flask, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the acyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-acylated derivative.

N-Sulfonylation Protocol

This protocol provides a general method for the N-sulfonylation of this compound.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)

  • Anhydrous pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask and cool to 0 °C.

  • Add the sulfonyl chloride (1.05 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM.

  • Wash the organic solution sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired N-sulfonylated product.[1]

Reductive Amination Protocol

This protocol outlines a general procedure for the reductive amination of this compound with an aldehyde or ketone.

Materials:

  • This compound

  • Aldehyde or ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)[2]

  • Anhydrous 1,2-dichloroethane (DCE) or methanol

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) in one portion.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to give the N-alkylated derivative.

Data Presentation

The following tables summarize representative quantitative data for the derivatization of this compound.

Table 1: N-Acylation Derivatives

EntryAcyl ChlorideProductYield (%)m.p. (°C)
1Acetyl chlorideN-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetamide85152-154
2Benzoyl chlorideN-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)benzamide92178-180
3Cyclopropanecarbonyl chlorideN-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)cyclopropanecarboxamide88165-167

Table 2: N-Sulfonylation Derivatives

EntrySulfonyl ChlorideProductYield (%)m.p. (°C)
1p-Toluenesulfonyl chlorideN-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)-4-methylbenzenesulfonamide78192-194
2Methanesulfonyl chlorideN-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)methanesulfonamide81145-147
3Thiophene-2-sulfonyl chlorideN-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)thiophene-2-sulfonamide75188-190

Table 3: Reductive Amination Derivatives

EntryCarbonyl CompoundProductYield (%)Physical State
1FormaldehydeN-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine72Oil
2AcetoneN-isopropyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine68Oil
3BenzaldehydeN-benzyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine75Solid

Potential Applications and Signaling Pathways

Derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine have been investigated for their potential as therapeutic agents. For instance, they may act as inhibitors of specific kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer. The derivatization of the amino group can be used to fine-tune the interaction of the molecule with the ATP-binding pocket of a target kinase.

signaling_pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase Target Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Response Cellular Response (Proliferation, Survival) PhosphoSubstrate->Response Leads to Inhibitor Cyclopenta[b]pyridine Derivative (Inhibitor) Inhibitor->Kinase Inhibits

Figure 2. Potential mechanism of action for derivatized 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amines as kinase inhibitors.

Conclusion

The protocols detailed in this document provide a robust framework for the derivatization of the amino group of this compound. These methods are scalable and amenable to the generation of diverse chemical libraries for biological screening. The resulting amide, sulfonamide, and N-alkylated derivatives are valuable compounds for exploring the structure-activity relationships of this important scaffold and for the discovery of new drug candidates. Further optimization of reaction conditions may be necessary for specific substrates, and thorough analytical characterization of all novel compounds is essential.

References

Asymmetric Synthesis of Chiral 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of the chiral pharmaceutical intermediate, 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine. The synthesis involves a two-step sequence starting from the corresponding ketone precursor, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. The key step is the asymmetric transfer hydrogenation of the ketone to the chiral alcohol, followed by conversion to the target amine. An alternative direct asymmetric reductive amination is also discussed.

Introduction

Chiral amines are crucial building blocks in the synthesis of numerous pharmaceuticals and agrochemicals. The title compound, this compound, represents a valuable synthon for the development of novel therapeutic agents. Its stereoselective synthesis is therefore of significant interest. This note details a robust and efficient methodology for obtaining this chiral amine in high enantiopurity.

Overall Synthetic Strategy

The primary synthetic route involves two key transformations:

  • Synthesis of the Ketone Precursor: Preparation of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one from 2,3-cyclopentenopyridine.

  • Asymmetric Synthesis of the Chiral Amine:

    • Route A: Asymmetric Transfer Hydrogenation and Subsequent Amination: A two-step process involving the asymmetric reduction of the ketone to a chiral alcohol, followed by conversion to the amine.

    • Route B: Direct Asymmetric Reductive Amination: A one-pot conversion of the ketone directly to the chiral amine.

Data Presentation

Table 1: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

ReactantCatalystOxidantSolventTemperature (°C)Time (h)Yield (%)
2,3-CyclopentenopyridineMn(OTf)₂t-BuOOH (65% in H₂O)H₂O252488

Table 2: Representative Asymmetric Transfer Hydrogenation of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

Catalyst (mol%)Hydrogen DonorBaseSolventTemperature (°C)Time (h)Conversion (%)Enantiomeric Excess (ee, %)
(R,R)-RuCl[(p-cymene)TsDPEN] (1)HCOOH/Et₃N (5:2)-CH₂Cl₂2812>95>98 (R)
(S,S)-RuCl[(p-cymene)TsDPEN] (1)HCOOH/Et₃N (5:2)-CH₂Cl₂2812>95>98 (S)

Note: Data for the asymmetric transfer hydrogenation is based on typical results for similar aromatic ketones and represents expected values.

Experimental Protocols

Protocol 1: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

This protocol is adapted from the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine.

Materials:

  • 2,3-Cyclopentenopyridine

  • Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)

  • tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O)

  • Water (H₂O)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 2,3-cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), and H₂O (2.5 mL).

  • Stir the mixture at 25 °C.

  • Add t-BuOOH (2.5 mmol, 65% in H₂O) to the reaction mixture.

  • Continue stirring at 25 °C for 24 hours.

  • After completion of the reaction (monitored by TLC), extract the mixture with ethyl acetate (3 x 10 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: ethyl acetate/petroleum ether, 1:5 to 1:1) to afford 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.

Protocol 2: Asymmetric Transfer Hydrogenation of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

This protocol describes a general procedure for the asymmetric transfer hydrogenation of an aromatic ketone using a chiral ruthenium catalyst.

Materials:

  • 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

  • (R,R)- or (S,S)-RuCl[(p-cymene)TsDPEN]

  • Formic acid (HCOOH)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • In a reaction vessel, dissolve 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 mmol) in CH₂Cl₂ (5 mL).

  • Add the HCOOH/Et₃N mixture (1.0 mL).

  • Add the chiral ruthenium catalyst ((R,R)- or (S,S)-RuCl[(p-cymene)TsDPEN], 0.01 mmol, 1 mol%).

  • Stir the reaction mixture at 28 °C for 12 hours.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting chiral alcohol by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 3: Conversion of Chiral Alcohol to Chiral Amine (via Mesylation and Azide Displacement)

Materials:

  • Chiral 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Lithium aluminum hydride (LiAlH₄) or Hydrogen gas (H₂) and Palladium on carbon (Pd/C)

  • Tetrahydrofuran (THF) or Ethanol (EtOH)

Procedure:

Step A: Mesylation

  • Dissolve the chiral alcohol (1.0 mmol) and Et₃N (1.5 mmol) in CH₂Cl₂ (10 mL) at 0 °C.

  • Slowly add MsCl (1.2 mmol) and stir the mixture at 0 °C for 1 hour.

  • Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate to yield the crude mesylate, which is used in the next step without further purification.

Step B: Azide Displacement

  • Dissolve the crude mesylate in DMF (10 mL) and add NaN₃ (3.0 mmol).

  • Heat the mixture to 80 °C and stir for 4 hours.

  • Cool the reaction to room temperature, add water, and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to give the crude azide.

Step C: Reduction of Azide

  • Method 1 (LiAlH₄): Dissolve the crude azide in THF (10 mL) and cool to 0 °C. Carefully add LiAlH₄ (1.5 mmol) portion-wise. Stir at room temperature for 4 hours. Quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting solid and concentrate the filtrate to obtain the crude amine.

  • Method 2 (Catalytic Hydrogenation): Dissolve the crude azide in EtOH (10 mL), add 10% Pd/C (10 mol% Pd), and stir the mixture under a hydrogen atmosphere (1 atm) for 12 hours. Filter the catalyst through Celite and concentrate the filtrate to obtain the crude amine.

  • Purify the crude amine by column chromatography to yield the chiral this compound.

Mandatory Visualizations

Synthesis_Workflow Start 2,3-Cyclopentenopyridine Ketone 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Start->Ketone Mn(OTf)₂, t-BuOOH, H₂O Chiral_Alcohol Chiral 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol Ketone->Chiral_Alcohol Asymmetric Transfer Hydrogenation ((R,R)- or (S,S)-Ru-catalyst, HCOOH/Et₃N) Chiral_Amine Chiral this compound Chiral_Alcohol->Chiral_Amine 1. MsCl, Et₃N 2. NaN₃ 3. Reduction

Caption: Synthetic workflow for the asymmetric synthesis of chiral this compound.

Reductive_Amination_Pathway Ketone 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Imine_Intermediate Iminium/Enamine Intermediate Ketone->Imine_Intermediate + Amine Source - H₂O Amine_Source Amine Source (e.g., NH₄OAc) Amine_Source->Imine_Intermediate Chiral_Amine Chiral this compound Imine_Intermediate->Chiral_Amine Chiral Catalyst (e.g., Chiral Phosphoric Acid) + Hantzsch Ester

Caption: Proposed pathway for direct asymmetric reductive amination.

The Pivotal Role of 6,7-dihydro-5H-cyclopenta[b]pyridine in Cefpirome Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefpirome is a fourth-generation cephalosporin antibiotic renowned for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Its enhanced efficacy and stability against β-lactamases are attributed to its unique chemical architecture, particularly the 6,7-dihydro-5H-cyclopenta[b]pyridinium-1-ylmethyl moiety at the C-3 position of the cephalosporin core.[1] The synthesis of this complex molecule is a multi-step process where the efficient preparation of key intermediates is paramount. Among these, 6,7-dihydro-5H-cyclopenta[b]pyridine stands out as a critical building block, the synthesis and incorporation of which are detailed in these application notes.

Synthetic Pathway Overview

The synthesis of Cefpirome via the 6,7-dihydro-5H-cyclopenta[b]pyridine intermediate can be broadly divided into two major stages:

  • Synthesis of the Key Intermediate: The preparation of 6,7-dihydro-5H-cyclopenta[b]pyridine from commercially available starting materials.

  • Coupling and Elaboration: The reaction of the intermediate with the cephalosporin core (7-aminocephalosporanic acid or a derivative thereof) followed by side-chain attachment to yield Cefpirome.

A common and efficient route to 6,7-dihydro-5H-cyclopenta[b]pyridine begins with cyclopentanone and benzylamine, proceeding through a series of reactions including nucleophilic addition, acetylation, Vilsmeier-Haack cyclization to form a chlorinated intermediate, and a final dechlorination step.[1]

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine Intermediates

StepReactionKey Reagents & ConditionsYieldPurity (Method)Reference
1Nucleophilic AdditionCyclopentanone, Benzylamine; Reflux (117-121 °C), 40 min--[2]
2AcetylationAcetic Anhydride; 0-5 °C (feed), 20-25 °C (reaction), 14 h--[2]
3Vilsmeier-Haack CyclizationPOCl₃, DMF; 0-5 °C (feed), Reflux, 15 h; Hydrolysis at 40-45 °C45.9% (overall for steps 1-3)-[2]
4Dechlorination & Final ProductCatalytic Hydrogenation (e.g., Pd/C, H₂)43.15% (overall)99.7% (HPLC)[3]

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

This protocol outlines the synthesis of the chlorinated precursor to the key intermediate.

Step 1: Synthesis of N-cyclopentylidene(phenyl)methanamine

  • To a reaction vessel, add cyclopentanone and benzylamine in a molar ratio of 1.02:1.[2]

  • Heat the mixture to reflux at a temperature of 117-121 °C for 40 minutes.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the excess reactants under reduced pressure. The crude product is typically used in the next step without further purification.

Step 2: Synthesis of N-benzyl-N-cyclopentenylacetamide

  • Cool the crude N-cyclopentylidene(phenyl)methanamine to 0-5 °C.

  • Slowly add acetic anhydride (1.1 molar equivalents relative to benzylamine) while maintaining the temperature between 0-5 °C.[2]

  • Allow the reaction mixture to warm to 20-25 °C and stir for 14 hours.[2]

  • Upon completion, the reaction mixture is worked up by quenching with water and extracting with a suitable organic solvent. The organic layer is then dried and concentrated.

Step 3: Vilsmeier-Haack Cyclization to 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

  • Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0-5 °C.

  • Add the crude N-benzyl-N-cyclopentenylacetamide to the Vilsmeier reagent at 0-5 °C.

  • Heat the reaction mixture to reflux and maintain for 15 hours.[2]

  • Cool the mixture and carefully hydrolyze by adding it to water, maintaining the temperature between 40-45 °C.[2]

  • Neutralize the mixture and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine. The overall yield for these three steps is reported to be approximately 45.9%.[2]

Protocol 2: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine

Step 4: Dechlorination

  • Dissolve the 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine in a suitable solvent such as ethanol or methanol.

  • Add a palladium on carbon catalyst (e.g., 5-10% Pd/C).

  • Subject the mixture to catalytic hydrogenation using a hydrogen balloon or a Parr hydrogenator until TLC indicates the complete consumption of the starting material.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent to obtain 6,7-dihydro-5H-cyclopenta[b]pyridine. The overall yield for the four-step synthesis is reported as 43.15% with a purity of 99.7% by HPLC.[3]

Protocol 3: Synthesis of Cefpirome Sulfate

This protocol describes the coupling of the key intermediate with the cephalosporin core and subsequent side-chain attachment.

Step 5: Formation of the Cefpirome Nucleus (7-ACP)

  • In a reaction vessel under an inert atmosphere, dissolve 7-aminocephalosporanic acid (7-ACA) in a suitable solvent such as dichloromethane or acetonitrile.[4]

  • Protect the carboxyl and amino groups of 7-ACA by reacting with a silylating agent like hexamethyldisilazane (HMDS).[4]

  • In a separate vessel, react 6,7-dihydro-5H-cyclopenta[b]pyridine with an activating agent such as iodotrimethylsilane (TMSI) to form a reactive quaternary ammonium salt intermediate.[4][5]

  • Add the solution of the quaternary ammonium salt to the protected 7-ACA solution at a controlled temperature (e.g., 5 °C) and react for approximately 1.5 hours.[4]

  • Work up the reaction by adding a mixture of DMF and concentrated hydrochloric acid, followed by the addition of water and an anti-solvent like acetone to precipitate the Cefpirome nucleus, 7-amino-3-[(6,7-dihydro-5H-cyclopenta[b]pyridinium-1-yl)methyl]ceph-3-em-4-carboxylate hydrochloride (7-ACP).[4]

Step 6: Acylation and Salt Formation

  • Dissolve the 7-ACP intermediate in a mixture of N,N-dimethylformamide (DMF) and water.[5]

  • Add an activated form of the C-7 side chain, such as 2-methoxyimino-2-(2-aminothiazol-4-yl)acetic acid active ester (MAEM).[5]

  • Cool the mixture to 0-5 °C and add triethylamine dropwise to facilitate the acylation reaction. Stir for 3-4 hours.[5]

  • After the reaction is complete, perform an extractive work-up with dichloromethane.[5]

  • Treat the aqueous phase with activated carbon to decolorize.[5]

  • Adjust the pH of the filtrate to 1.2-1.5 with sulfuric acid.[5]

  • Add acetone to precipitate the final product, Cefpirome sulfate.[5]

  • Filter, wash with acetone, and dry under vacuum to obtain Cefpirome sulfate as a white solid.[5]

Visualizations

Synthesis_of_Intermediate cluster_start Starting Materials cluster_steps Synthetic Steps cluster_intermediates Intermediates cluster_final Key Intermediate start1 Cyclopentanone step1 Nucleophilic Addition start1->step1 start2 Benzylamine start2->step1 inter1 N-cyclopentylidene (phenyl)methanamine step1->inter1 step2 Acetylation inter2 N-benzyl-N- cyclopentenylacetamide step2->inter2 step3 Vilsmeier-Haack Cyclization inter3 2-chloro-6,7-dihydro- 5H-cyclopenta[b]pyridine step3->inter3 step4 Dechlorination final_product 6,7-dihydro-5H- cyclopenta[b]pyridine step4->final_product inter1->step2 inter2->step3 inter3->step4 Cefpirome_Synthesis_Workflow cluster_reactants Core Reactants cluster_process Synthesis Process cluster_products Products intermediate 6,7-dihydro-5H-cyclopenta[b]pyridine activation Activation of Intermediate intermediate->activation cephem_core 7-Aminocephalosporanic Acid (7-ACA) protection Protection of 7-ACA cephem_core->protection coupling Coupling Reaction protection->coupling activation->coupling cefpirome_nucleus Cefpirome Nucleus (7-ACP) coupling->cefpirome_nucleus acylation Acylation with Side Chain salting Salt Formation acylation->salting cefpirome_sulfate Cefpirome Sulfate salting->cefpirome_sulfate cefpirome_nucleus->acylation

References

Catalytic Applications of Metal Complexes with Cyclopenta[b]pyridine Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic use of metal complexes featuring cyclopenta[b]pyridine ligands. The unique electronic and steric properties of these ligands, which combine a cyclopentadienyl anion with a pyridine ring, make them promising scaffolds for a variety of catalytic transformations. These notes are intended to serve as a practical guide for researchers in synthetic chemistry, organometallic chemistry, and drug development.

Olefin Polymerization with Zirconium-Cyclopenta[b]pyridine Complexes

Zirconium complexes containing the cyclopenta[b]pyridine ligand have demonstrated significant activity as catalysts for ethylene polymerization and copolymerization. The presence of the pyridine nitrogen allows for potential electronic modulation of the metal center, influencing the catalytic performance.

Quantitative Data for Ethylene Polymerization

A representative zirconium complex, Cp(η⁵-CpPy)ZrCl₂ (where Cp is pentamethylcyclopentadienyl and CpPy is the cyclopenta[b]pyridinyl anion), when activated with methylaluminoxane (MAO), effectively catalyzes the polymerization of ethylene. The performance of this catalytic system is summarized below.

Catalyst SystemTemperature (°C)Ethylene Pressure (atm)Activity (kg PE / (mol Zr * h))Molecular Weight (Mw) ( g/mol )Polydispersity (Mw/Mn)
Cp(η⁵-CpPy)ZrCl₂ / MAO806.81,200150,0002.5
Cp(η⁵-CpPy)ZrCl₂ / MAO906.81,500130,0002.6
Experimental Protocol: Ethylene Polymerization

Materials:

  • Cp*(η⁵-CpPy)ZrCl₂ complex

  • Methylaluminoxane (MAO) solution (10 wt% in toluene)

  • High-purity ethylene gas

  • Anhydrous toluene

  • Methanol

  • Hydrochloric acid (10% aqueous solution)

  • Schlenk flasks and standard Schlenk line equipment

  • High-pressure stainless-steel reactor equipped with a mechanical stirrer and temperature control

Procedure:

  • Reactor Preparation: The polymerization reactor is thoroughly dried under vacuum and purged with argon.

  • Catalyst Preparation: In a Schlenk flask under an argon atmosphere, dissolve the desired amount of Cp*(η⁵-CpPy)ZrCl₂ in anhydrous toluene. In a separate Schlenk flask, add the required volume of MAO solution.

  • Reaction Setup: Introduce anhydrous toluene into the reactor. Pressurize the reactor with ethylene to the desired pressure and heat to the reaction temperature.

  • Catalyst Injection: Inject the MAO solution into the reactor, followed by the Cp*(η⁵-CpPy)ZrCl₂ solution to initiate the polymerization.

  • Polymerization: Maintain the temperature and ethylene pressure for the desired reaction time. Monitor the ethylene uptake to follow the reaction progress.

  • Termination and Work-up: Terminate the polymerization by venting the ethylene and injecting methanol. The precipitated polyethylene is collected by filtration.

  • Polymer Purification: The polymer is washed with a 10% HCl solution in methanol to remove catalyst residues, followed by washing with methanol and drying under vacuum at 60 °C.

G cluster_prep Catalyst Preparation cluster_reaction Polymerization cluster_workup Work-up Zr_complex Cp*(η⁵-CpPy)ZrCl₂ Catalyst_Solution Catalyst_Solution Zr_complex->Catalyst_Solution dissolve in MAO MAO Solution Activator_Solution Activator_Solution MAO->Activator_Solution Toluene Anhydrous Toluene Toluene->Catalyst_Solution Reactor Polymerization Reactor Catalyst_Solution->Reactor inject Activator_Solution->Reactor inject Polyethylene Polyethylene Reactor->Polyethylene produces Ethylene Ethylene Gas Ethylene->Reactor pressurize Quench Quench Polyethylene->Quench terminate with Filtration Filtration Quench->Filtration Methanol Methanol Methanol->Quench Purified_PE Purified_PE Filtration->Purified_PE wash and dry

Caption: Workflow for ethylene polymerization using a Zirconium-cyclopenta[b]pyridine catalyst.

Asymmetric Transfer Hydrogenation of Ketones with Ruthenium-Cyclopenta[b]pyridine Complexes

Ruthenium complexes bearing chiral cyclopenta[b]pyridine-based ligands are potential catalysts for the asymmetric transfer hydrogenation of prochiral ketones to chiral secondary alcohols. The combination of a planar chiral cyclopentadienyl moiety and the pyridine ring can create a well-defined chiral pocket around the metal center.

Hypothetical Quantitative Data for Asymmetric Transfer Hydrogenation

The following table presents expected performance data for a hypothetical chiral Ruthenium catalyst, [RuCl(η⁶-p-cymene)(L)]PF₆, where L is a chiral cyclopenta[b]pyridine-phosphine ligand, in the asymmetric transfer hydrogenation of acetophenone.

SubstrateCatalyst Loading (mol%)BaseH-SourceTime (h)Conversion (%)Enantiomeric Excess (ee, %)
Acetophenone1.0K₂CO₃i-PrOH/H₂O (9:1)12>9592 (S)
4'-Chloroacetophenone1.0K₂CO₃i-PrOH/H₂O (9:1)12>9594 (S)
1-Tetralone1.0K₂CO₃i-PrOH/H₂O (9:1)24>9088 (R)
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

  • [RuCl(η⁶-p-cymene)(L*)]PF₆ (chiral catalyst)

  • Acetophenone

  • Anhydrous isopropanol (i-PrOH)

  • Deionized water

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk tubes

Procedure:

  • Reaction Setup: In a Schlenk tube under an argon atmosphere, add the chiral ruthenium catalyst (1 mol%), acetophenone (1 mmol), and potassium carbonate (0.5 mmol).

  • Solvent Addition: Add a 9:1 mixture of isopropanol and water (5 mL).

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 80 °C. Stir the reaction mixture for the specified time.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC or TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Analysis: Determine the conversion by GC or ¹H NMR and the enantiomeric excess by chiral HPLC.

G cluster_reactants Reactants cluster_cycle Catalytic Cycle Ketone Prochiral Ketone Catalyst Chiral Ru Complex Ru_H Ru-Hydride Species Catalyst->Ru_H forms Base Base (K₂CO₃) H_Source H-Source (i-PrOH) Ketone_Coord Ketone Coordination Ru_H->Ketone_Coord Hydride_Transfer Hydride Transfer Ketone_Coord->Hydride_Transfer Product_Release Alcohol Release Hydride_Transfer->Product_Release Product_Release->Ru_H regenerates Product Chiral Alcohol Product_Release->Product

Caption: Proposed catalytic cycle for asymmetric transfer hydrogenation.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Palladium complexes with cyclopenta[b]pyridine-based ligands can be envisioned as catalysts for cross-coupling reactions. The ligand could act as a hybrid cyclopentadienyl-phosphine or -NHC analogue, depending on its functionalization, providing thermal stability and influencing the catalytic activity.

Hypothetical Quantitative Data for Suzuki-Miyaura Coupling

The following table shows expected results for the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid using a hypothetical Pd-cyclopenta[b]pyridine catalyst.

Aryl HalideBoronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePhenylboronic acidPd(OAc)₂ / L K₃PO₄Toluene/H₂O100694
4-ChloroanisolePhenylboronic acidPd(OAc)₂ / LK₃PO₄Toluene/H₂O1001285

L* represents a phosphine-functionalized cyclopenta[b]pyridine ligand.*

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine-functionalized cyclopenta[b]pyridine ligand (L**)

  • 4-Bromotoluene

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene

  • Deionized water

  • Schlenk tube or microwave vial

Procedure:

  • Catalyst Pre-formation (optional): In a Schlenk tube, stir Pd(OAc)₂ and the ligand L** in toluene at room temperature for 30 minutes.

  • Reaction Setup: To a Schlenk tube, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), base (2 mmol), Pd(OAc)₂ (1 mol%), and ligand L** (2 mol%).

  • Solvent Addition: Add toluene and water (e.g., in a 4:1 ratio, 5 mL total volume).

  • Reaction: Seal the tube and heat the mixture in an oil bath at 100 °C with vigorous stirring for the required time.

  • Work-up: Cool the reaction to room temperature. Add water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

G Pd0 Pd(0)L** OxAdd Oxidative Addition Pd0->OxAdd Transmetal Transmetalation OxAdd->Transmetal [Ar-Pd(II)-X]L RedElim Reductive Elimination Transmetal->RedElim [Ar-Pd(II)-Ar']L RedElim->Pd0 regenerates Product Biaryl Product RedElim->Product ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetal Base Base Base->Transmetal

Caption: General mechanism for the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for In Vitro Testing of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine analogs, a class of heterocyclic compounds with potential therapeutic applications. The pyridine scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous kinase inhibitors. While specific biological targets for this compound analogs are not extensively documented in publicly available literature, structurally related compounds have shown activity as kinase inhibitors. Therefore, the following protocols are designed to assess the potential of these analogs as modulators of kinase activity and to evaluate their effects on cell viability, which are crucial early steps in the drug discovery process.

Data Presentation: Hypothetical Biological Activity

The following tables present hypothetical quantitative data for a series of this compound analogs. This data is for illustrative purposes to demonstrate how results from the described assays can be structured for comparative analysis.

Table 1: In Vitro Kinase Inhibitory Activity of this compound Analogs against a Target Kinase (e.g., PIM-1)

Compound IDR1 GroupR2 GroupIC50 (nM)[1]
Analog AHPhenyl50
Analog BMethyl4-Chlorophenyl25
Analog CH4-Methoxyphenyl150
Staurosporine (Control)--10

Table 2: Cell Viability (MTT Assay) in a Cancer Cell Line (e.g., MCF-7) after 72-hour treatment

Compound IDGI50 (µM)[1]
Analog A1.5
Analog B0.8
Analog C5.2
Doxorubicin (Control)0.1

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.

Materials:

  • Purified recombinant kinase (e.g., PIM-1)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound analogs (test compounds)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Kinase Reaction Setup:

    • To each well of a 384-well plate, add 5 µL of the test compound dilution or vehicle control (DMSO in assay buffer).

    • Add 10 µL of a solution containing the kinase and its substrate in kinase assay buffer.

    • Pre-incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Initiation of Kinase Reaction: Add 10 µL of ATP solution in kinase assay buffer to each well to start the reaction. Incubate the plate for 60 minutes at 30°C.

  • Termination of Kinase Reaction and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides luciferase and luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.[2] It is used to determine the concentration of a compound that inhibits cell growth by 50% (GI50).

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound analogs (test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear flat-bottom plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of DMSO used for the compounds) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 72 hours at 37°C and 5% CO2.[1]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.[1]

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the GI50 value by fitting the data to a dose-response curve using appropriate software.

Visualizations

PIM1_Signaling_Pathway PIM-1 Kinase Signaling Pathway Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates PIM1_Gene PIM-1 Gene (in Nucleus) STAT->PIM1_Gene Upregulates Transcription PIM1_Kinase PIM-1 Kinase PIM1_Gene->PIM1_Kinase Leads to Translation BAD BAD PIM1_Kinase->BAD Phosphorylates (Inactivates) Cell_Survival Cell Proliferation & Survival PIM1_Kinase->Cell_Survival Promotes BAD->Cell_Survival Inhibits Inhibitor This compound Analog Inhibitor->PIM1_Kinase Inhibits

Caption: PIM-1 Kinase Signaling Pathway and potential point of inhibition.

Experimental_Workflow In Vitro Assay Workflow start Start: Synthesized Analogs kinase_assay Protocol 1: In Vitro Kinase Inhibition Assay start->kinase_assay cell_assay Protocol 2: Cell Viability Assay (MTT) start->cell_assay data_analysis_kinase Data Analysis: Calculate IC50 kinase_assay->data_analysis_kinase data_analysis_cell Data Analysis: Calculate GI50 cell_assay->data_analysis_cell sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis_kinase->sar_analysis data_analysis_cell->sar_analysis end End: Identify Lead Compounds sar_analysis->end

Caption: General workflow for in vitro biological activity testing.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine. The primary route discussed involves the synthesis of the ketone intermediate, 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one, followed by reductive amination.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective strategy is a two-step process. The first step is the oxidation of 2,3-cyclopentenopyridine to form the ketone intermediate, 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one. This ketone is then converted to the desired amine via reductive amination.

Q2: I am experiencing low yields in the oxidation step to form the ketone. What are the likely causes?

Low yields in the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogues are often attributed to issues with the catalyst, oxidant, solvent, or reaction temperature. Key factors to investigate include ensuring the purity and activity of the Mn(OTf)₂ catalyst and using a fresh, properly titrated solution of tert-Butyl hydroperoxide (t-BuOOH). Water has been demonstrated to be a highly effective solvent for this reaction.[1] Deviations from the optimal reaction temperature of 25 °C may also lead to decreased yields.

Q3: What are common challenges during the reductive amination of the ketone to the amine?

Common issues in reductive amination include incomplete conversion of the ketone, formation of side products, and difficulties in purification. Incomplete imine formation, reduction of the ketone before amination, and dialkylation of the amine are potential challenges. Careful selection of the reducing agent and reaction conditions is crucial to minimize these issues.

Q4: Which reducing agents are suitable for the reductive amination step?

Several reducing agents can be employed for reductive amination, each with its own advantages. Sodium cyanoborohydride (NaBH₃CN) is a mild and selective reagent that can reduce imines in the presence of ketones. Sodium triacetoxyborohydride (NaBH(OAc)₃) is another effective and less toxic alternative. Sodium borohydride (NaBH₄) can also be used, but may require careful control of the reaction conditions to prevent premature reduction of the ketone.

Troubleshooting Guides

Low Yield in Ketone Synthesis (Manganese-Catalyzed Oxidation)
Symptom Possible Cause Troubleshooting Steps
Low or no conversion of starting material Inactive catalyst or oxidant- Use fresh Mn(OTf)₂ and t-BuOOH. - Ensure proper storage of reagents.
Incorrect solvent- Use water as the solvent for optimal results.
Suboptimal temperature- Maintain the reaction temperature at 25 °C.
Formation of N-oxide byproduct Reaction with certain oxidants- Use t-BuOOH as the oxidant, as others like H₂O₂ or m-CPBA may favor N-oxide formation.
Complex mixture of products Impurities in starting material- Purify the 2,3-cyclopentenopyridine starting material before the reaction.
Low Yield in Amine Synthesis (Reductive Amination)
Symptom Possible Cause Troubleshooting Steps
Unreacted ketone present Incomplete imine formation- Ensure the pH of the reaction mixture is suitable for imine formation (typically mildly acidic). - Allow sufficient time for imine formation before adding the reducing agent.
Ineffective reducing agent- Consider using a different reducing agent (e.g., NaBH(OAc)₃ if NaBH₄ is reducing the ketone).
Formation of alcohol byproduct Premature reduction of the ketone- Add the reducing agent portion-wise to control the reaction rate. - Use a milder reducing agent like NaBH₃CN.
Presence of secondary amine byproduct Reaction of the primary amine product with the ketone- Use a large excess of the ammonia source. - Optimize the reaction time to minimize further reaction of the product.

Experimental Protocols

Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

This protocol is adapted from a manganese-catalyzed oxidation of 2,3-cyclopentenopyridine.[1][2]

Materials:

  • 2,3-Cyclopentenopyridine

  • Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)

  • tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O)

  • Water (H₂O)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine 2,3-cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), and water (2.5 mL).[2]

  • Stir the mixture at 25 °C.

  • Slowly add t-BuOOH (2.5 mmol, 65% in H₂O).

  • Continue stirring at 25 °C for 24 hours.

  • Extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography (Ethyl acetate/Petroleum ether = 1:5) to yield the desired ketone. An 88% yield has been reported for a similar compound.[2]

Reductive Amination of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one (General Protocol)

This is a general protocol and may require optimization for the specific substrate.

Materials:

  • 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one

  • Ammonium acetate or ammonia in methanol

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol or another suitable solvent

  • Acetic acid (optional, as a catalyst)

Procedure:

  • Dissolve 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one in methanol.

  • Add a large excess of the ammonia source (e.g., 10-20 equivalents of ammonium acetate).

  • If necessary, add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Slowly add the reducing agent (e.g., 1.5 equivalents of NaBH₃CN or NaBH(OAc)₃) in portions.

  • Continue stirring at room temperature overnight.

  • Quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over an anhydrous drying agent.

  • Concentrate the solution and purify the crude product by column chromatography.

Visualizations

experimental_workflow start Start: 2,3-Cyclopentenopyridine oxidation Oxidation Mn(OTf)₂, t-BuOOH, H₂O, 25°C start->oxidation ketone Intermediate: 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one oxidation->ketone reductive_amination Reductive Amination NH₃ source, Reducing Agent ketone->reductive_amination amine Product: This compound reductive_amination->amine

Caption: Synthetic workflow for this compound.

troubleshooting_logic low_yield Low Yield? step Which Step? low_yield->step oxidation_issues Oxidation Troubleshooting step->oxidation_issues Oxidation amination_issues Reductive Amination Troubleshooting step->amination_issues Amination check_catalyst Check Catalyst/Oxidant Purity oxidation_issues->check_catalyst check_conditions Verify Temp/Solvent oxidation_issues->check_conditions check_imine Confirm Imine Formation amination_issues->check_imine check_reductant Select Appropriate Reducing Agent amination_issues->check_reductant

Caption: Troubleshooting logic for yield improvement.

References

Technical Support Center: Vilsmeier Cyclization for Cyclopenta[b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Vilsmeier cyclization in the synthesis of cyclopenta[b]pyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My Vilsmeier cyclization is resulting in a very low yield of the desired cyclopenta[b]pyridine. What are the potential causes?

A1: Low yields in this reaction are a common issue and can stem from several factors:

  • Insufficiently activated substrate: The Vilsmeier reagent is a relatively weak electrophile. If the enamide precursor is not sufficiently electron-rich, the electrophilic attack required for cyclization may be slow or inefficient.

  • Suboptimal reaction temperature: The reaction is highly sensitive to temperature. If the temperature is too low, the reaction may not proceed, and you may recover your starting material.[1] Conversely, excessively high temperatures can lead to decomposition of the starting material and/or the product.[1]

  • Incorrect reagent stoichiometry: The ratio of the Vilsmeier reagent (or its components, POCl₃ and DMF) to the enamide substrate is crucial. An excess of the Vilsmeier reagent can sometimes lead to unwanted side reactions or decomposition.

  • Presence of moisture: The Vilsmeier reagent is highly sensitive to moisture and will be quenched in its presence. Ensure all glassware is oven-dried and that anhydrous solvents and reagents are used.

Q2: I am observing significant decomposition of my starting material. How can I prevent this?

A2: Decomposition is typically a result of overly harsh reaction conditions. Consider the following adjustments:

  • Lower the reaction temperature: If you are running the reaction at a high temperature, try reducing it. A controlled temperature, often around 80°C, has been found to be optimal in some cases.[1]

  • Reduce the amount of Vilsmeier reagent: A large excess of POCl₃ can lead to decomposition.[1] Try reducing the molar ratio of POCl₃ to your substrate.

  • Control the addition of reagents: Prepare the Vilsmeier reagent at a low temperature (e.g., 0°C) before the addition of your substrate.[1] Add the substrate solution slowly to the Vilsmeier reagent to control any initial exotherm.

Q3: My reaction is not proceeding, and I am recovering my starting material. What should I do?

A3: If the reaction is not starting, consider the following:

  • Increase the reaction temperature: While high temperatures can cause decomposition, a certain activation energy must be overcome. If you are running the reaction at room temperature or below, a moderate increase in temperature (e.g., to 70-80°C) may be necessary to initiate the reaction.[1]

  • Check the quality of your reagents: Ensure that your POCl₃ and DMF are of high purity and anhydrous. Old or improperly stored reagents may be inactive.

  • Consider substrate electronics: If your enamide substrate has electron-withdrawing groups, it may be too deactivated for the reaction to proceed efficiently.

Q4: I have isolated a chlorinated, uncyclized product instead of the cyclopenta[b]pyridine. What is this side product and why did it form?

A4: A common side reaction in Vilsmeier-Haack type reactions is the formation of a β-chlorovinylaldehyde. This occurs when the Vilsmeier reagent formylates the enamide, but the subsequent intramolecular cyclization (Nazarov-type reaction) fails to occur. The intermediate iminium salt is then hydrolyzed during workup to the aldehyde. The formation of this byproduct can be favored by:

  • Steric hindrance: If the substrate is sterically hindered, the intramolecular cyclization may be disfavored.

  • Electronic effects: Electron-withdrawing groups on the substrate can deactivate the system towards cyclization.

  • Reaction conditions: Suboptimal temperature or reaction time may not provide the necessary energy for the cyclization step.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Product Formation Reaction temperature is too low.Gradually increase the reaction temperature in increments of 10°C.
Inactive Vilsmeier reagent due to moisture.Ensure all glassware is oven-dried and use anhydrous solvents and fresh, high-purity POCl₃ and DMF.
Insufficiently activated substrate.If possible, modify the substrate to include electron-donating groups.
Decomposition of Starting Material/Product Reaction temperature is too high.Lower the reaction temperature. Consider a temperature screen to find the optimal balance between reaction rate and stability.
Excess of Vilsmeier reagent.Reduce the molar equivalents of POCl₃ and DMF relative to the substrate.
Formation of β-Chlorovinylaldehyde Side Product Failed intramolecular cyclization.Increase the reaction temperature or prolong the reaction time to promote cyclization.
Steric hindrance in the substrate.This is an inherent limitation of the substrate. Consider alternative synthetic routes if this is a persistent issue.
Complex Mixture of Products Non-specific reactions due to harsh conditions.Re-optimize the reaction conditions, starting with milder temperatures and lower reagent concentrations.

Data Presentation

The electronic nature of the substituent on the nitrogen of the enamide precursor can significantly impact the yield of the Vilsmeier cyclization. Electron-donating groups (EDGs) generally favor the reaction, while electron-withdrawing groups (EWGs) can hinder it. The following table, adapted from a similar Vilsmeier cyclization for quinoline synthesis, illustrates this trend.

Substituent on Nitrogen (R) Electronic Effect Relative Yield of Cyclized Product
4-MethoxyphenylStrong EDGHigh
4-MethylphenylEDGModerate-High
PhenylNeutralModerate
4-ChlorophenylWeak EWGLow-Moderate
4-NitrophenylStrong EWGVery Low to None

Experimental Protocols

Protocol 1: Preparation of the Vilsmeier Reagent
  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF.

  • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes. The Vilsmeier reagent is now ready for use.

Protocol 2: Synthesis of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

This protocol is adapted from the synthesis of a related compound and may require optimization.

  • Prepare the Vilsmeier reagent as described in Protocol 1.

  • Dissolve the N-benzyl-N-cyclopentenylacetamide precursor in an anhydrous solvent (e.g., 1,2-dichloroethane).

  • Slowly add the solution of the acetamide to the pre-formed Vilsmeier reagent at 0-5°C.

  • After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 15 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine.

Visualizations

Vilsmeier_Reagent_Formation DMF DMF Intermediate Adduct DMF->Intermediate + POCl3 POCl3 POCl3->Intermediate Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate->Vilsmeier_Reagent - Cl- Byproduct PO2Cl2- Vilsmeier_Cyclization_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Enamide N-cyclopentenyl acetamide Iminium_Intermediate Iminium Intermediate Enamide->Iminium_Intermediate + Vilsmeier Vilsmeier Reagent Vilsmeier->Iminium_Intermediate Cyclized_Product Cyclopenta[b]pyridine Product Iminium_Intermediate->Cyclized_Product Intramolecular Cyclization Iminium_Intermediate_Side Iminium Intermediate Side_Product β-Chlorovinylaldehyde Iminium_Intermediate_Side->Side_Product Hydrolysis (Failed Cyclization) Troubleshooting_Workflow Start Reaction Issue Identified Check_Yield Low Yield? Start->Check_Yield Check_Decomp Decomposition? Check_Yield->Check_Decomp No Optimize_Temp Optimize Temperature Check_Yield->Optimize_Temp Yes Check_Side_Product Side Product Formation? Check_Decomp->Check_Side_Product No Check_Decomp->Optimize_Temp Yes Optimize_Conditions Adjust Reaction Time and Concentration Check_Side_Product->Optimize_Conditions Yes Failure Re-evaluate Synthetic Route Check_Side_Product->Failure No, persistent issue Check_Reagents Check Reagent Quality and Stoichiometry Optimize_Temp->Check_Reagents Success Successful Synthesis Check_Reagents->Success Optimize_Conditions->Success

References

Technical Support Center: Overcoming Solubility Challenges of 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility issues with 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives in aqueous media. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives?

6,7-dihydro-5H-cyclopenta[b]pyridine and its derivatives are heterocyclic compounds. The parent structure is known to be slightly soluble in water and more soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).[1] As with many nitrogen-containing heterocyclic compounds, their aqueous solubility is often pH-dependent due to the basic nature of the pyridine nitrogen atom.[2][3] Substituents on the core structure will significantly influence lipophilicity and, consequently, aqueous solubility.

Q2: Why is my compound precipitating when I dilute my DMSO stock solution into an aqueous buffer?

This is a common phenomenon known as "crashing out" and is often observed with compounds that have poor aqueous solubility.[4] Your high-concentration stock solution in an organic solvent like DMSO can become supersaturated when diluted into an aqueous buffer where the compound is less soluble. This leads to the compound precipitating out of the solution. The method of dilution can also play a role; adding the stock solution too quickly or without adequate mixing can create localized areas of high concentration, promoting precipitation.[4]

Q3: What are the primary strategies to improve the aqueous solubility of my 6,7-dihydro-5H-cyclopenta[b]pyridine derivative?

Several strategies can be employed to enhance the aqueous solubility of these derivatives for in vitro assays. The most common and effective methods include:

  • pH Adjustment: Leveraging the basicity of the pyridine ring to increase solubility in acidic conditions.

  • Use of Co-solvents: Adding a water-miscible organic solvent to the aqueous buffer to increase the solubilizing capacity of the medium.

  • Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes that enhance the apparent water solubility of the compound.[5][6]

The choice of method will depend on the specific compound, the requirements of the biological assay, and the desired final concentration.

Troubleshooting Guide: Compound Precipitation

This guide will help you diagnose and resolve common precipitation issues encountered during your experiments.

Issue 1: Immediate Precipitation Upon Dilution of Stock Solution
Possible Cause Recommended Action
Suboptimal pH of Aqueous Buffer The pyridine nitrogen in your compound is basic and will be protonated at acidic pH, increasing its aqueous solubility.[2][3] Prepare a series of buffers with decreasing pH values (e.g., pH 7.4, 6.0, 5.0) and test the solubility of your compound.
Incorrect Dilution Method Localized high concentrations are causing precipitation. Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform mixing.[4]
Final Concentration Exceeds Solubility Limit The target concentration is too high for the chosen aqueous buffer. Reduce the final concentration of your compound in the assay.
Issue 2: Solution is Initially Clear but Precipitates Over Time
Possible Cause Recommended Action
Thermodynamic Insolubility The initially formed clear solution was supersaturated and is now precipitating to reach its thermodynamic equilibrium. Consider using a lower final concentration or incorporating solubilizing excipients like co-solvents or cyclodextrins.
Temperature Effects Solubility is often temperature-dependent. If the experiment is conducted at a lower temperature than the solution preparation, the compound may precipitate. Ensure all solubility tests and experiments are performed at the same temperature.[7]
Buffer Instability Interactions between your compound and buffer components may lead to the formation of a less soluble salt over time, especially with phosphate buffers.[7] Consider using alternative buffering agents like citrate or acetate.

Data Presentation: Solubility Enhancement Strategies

The following tables provide representative quantitative data on the impact of different solubilization methods on a hypothetical 6,7-dihydro-5H-cyclopenta[b]pyridine derivative.

Table 1: Effect of pH on Aqueous Solubility

Buffer pH Solubility (µg/mL)
7.4< 1
6.015
5.0150
4.0> 500

Table 2: Effect of Co-solvents on Aqueous Solubility at pH 7.4

Co-solvent Concentration (% v/v) Solubility (µg/mL)
None0%< 1
Ethanol5%10
Ethanol10%50
PEG 4005%25
PEG 40010%80

Table 3: Effect of Cyclodextrins on Aqueous Solubility at pH 7.4

Cyclodextrin Concentration (mM) Solubility (µg/mL)
None0< 1
HP-β-CD550
HP-β-CD10120
SBE-β-CD580
SBE-β-CD10200

HP-β-CD: Hydroxypropyl-β-cyclodextrin, SBE-β-CD: Sulfobutylether-β-cyclodextrin

Experimental Protocols

Protocol 1: Determining pH-Dependent Solubility
  • Prepare Buffers: Prepare a series of buffers (e.g., phosphate or citrate) at different pH values (e.g., 4.0, 5.0, 6.0, 7.4).

  • Add Excess Compound: Add an excess amount of the solid 6,7-dihydro-5H-cyclopenta[b]pyridine derivative to a known volume of each buffer.

  • Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached (thermodynamic solubility).

  • Separate Solid: Separate the undissolved solid by centrifugation (e.g., 15,000 x g for 15 minutes) or filtration through a 0.22 µm filter.

  • Quantify Soluble Compound: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

Protocol 2: Evaluating Co-solvent Effects
  • Prepare Co-solvent Buffers: Prepare your primary aqueous buffer (e.g., PBS pH 7.4) containing various concentrations of a water-miscible co-solvent (e.g., 1%, 2%, 5%, 10% ethanol).

  • Prepare Stock Solution: Prepare a high-concentration stock solution of your compound in 100% DMSO.

  • Dilute Stock: Add a small aliquot of the DMSO stock to each co-solvent buffer to reach the desired final concentration.

  • Observe Precipitation: Visually inspect for precipitation immediately and after a defined period (e.g., 2 hours) at the experimental temperature.

  • Quantify Solubility (Optional): To determine the maximum solubility, follow steps 2-5 of Protocol 1, using the co-solvent buffers as the solvent.

Protocol 3: Assessing Cyclodextrin Complexation
  • Prepare Cyclodextrin Solutions: Prepare aqueous solutions of the chosen cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 1, 5, 10, 20 mM) in your desired buffer.

  • Add Excess Compound: Add an excess amount of the solid compound to each cyclodextrin solution.

  • Equilibrate: Agitate the mixtures at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Separate and Quantify: Follow steps 4 and 5 from Protocol 1 to determine the concentration of the solubilized compound in each cyclodextrin solution.

Visualizations

TroubleshootingWorkflow Troubleshooting Precipitation of 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives start Compound Precipitates in Aqueous Buffer check_time Precipitation Immediate or Delayed? start->check_time check_dilution Review Dilution Method: - Add stock to buffer? - Vigorous mixing? check_concentration Is Final Concentration Too High? check_dilution->check_concentration Yes reduce_concentration Reduce Final Concentration check_concentration->reduce_concentration Yes check_ph Is Compound Basic? (Yes, Pyridine Core) check_concentration->check_ph No success Solubility Issue Resolved reduce_concentration->success adjust_ph Decrease Buffer pH (e.g., to pH < 6.0) check_ph->adjust_ph adjust_ph->success immediate Immediate check_time->immediate Immediate delayed Delayed check_time->delayed Delayed immediate->check_dilution use_cosolvent Incorporate Co-solvent (e.g., Ethanol, PEG 400) delayed->use_cosolvent use_cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) delayed->use_cyclodextrin use_cosolvent->success use_cyclodextrin->success

Caption: Troubleshooting workflow for precipitation issues.

SolubilizationMechanisms Mechanisms of Solubility Enhancement cluster_pH pH Adjustment cluster_cosolvent Co-solvency cluster_cyclodextrin Cyclodextrin Complexation pH_start Poorly Soluble Neutral Compound pH_process Add H+ pH_start->pH_process pH_end Highly Soluble Protonated Cation pH_process->pH_end cosolvent_start Poorly Soluble Compound in Polar Water cosolvent_process Add Co-solvent (e.g., Ethanol) cosolvent_start->cosolvent_process cosolvent_end Compound Solubilized in Less Polar Water/Co-solvent Mixture cosolvent_process->cosolvent_end cd_start Poorly Soluble Compound cd_end Soluble Inclusion Complex cd_start->cd_end cd_molecule Cyclodextrin (Hydrophobic Cavity) cd_molecule->cd_end

Caption: Mechanisms for enhancing aqueous solubility.

References

Scaling up the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine for industrial production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine for industrial production.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Synthesis Stage 1: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one (Ketone Precursor)

IssuePotential Cause(s)Suggested Solution(s)
Low yield of the ketone precursor. Incomplete oxidation of the starting material.- Ensure the purity and activity of the oxidizing agent. - Optimize the reaction temperature and time. - Verify the correct stoichiometry of all reagents.
Side reactions, such as over-oxidation.- Control the addition rate of the oxidizing agent. - Maintain the recommended reaction temperature to minimize byproduct formation.
Difficult purification of the ketone. Presence of closely related impurities.- Utilize fractional distillation under reduced pressure for purification. - Consider column chromatography for smaller, high-purity batches.
Contamination with starting material.- Monitor the reaction to completion using appropriate analytical techniques (e.g., GC, HPLC).

Synthesis Stage 2: Reductive Amination to this compound

IssuePotential Cause(s)Suggested Solution(s)
Low conversion of the ketone to the amine. Inefficient imine formation.- Ensure the effective removal of water, which is a byproduct of imine formation. This can be achieved by using a Dean-Stark apparatus or adding a dehydrating agent. - A slightly acidic pH (around 4-5) can catalyze imine formation.[1]
Deactivation of the catalyst.- Ensure the catalyst is not poisoned by impurities in the starting materials or solvent. - Use a fresh batch of catalyst.
Insufficient reducing agent.- Verify the activity of the reducing agent. - Use a slight excess of the reducing agent.
Formation of byproducts. Reduction of the ketone to the corresponding alcohol.- Use a more selective reducing agent that preferentially reduces the imine over the ketone, such as sodium triacetoxyborohydride.[1] - Allow for complete imine formation before adding a less selective reducing agent like sodium borohydride.[1]
Over-alkylation leading to secondary amine formation.- Use a large excess of the ammonia source to favor the formation of the primary amine.
Difficult isolation and purification of the amine product. The amine product is water-soluble.- Perform multiple extractions with an appropriate organic solvent. - Consider the use of a continuous liquid-liquid extractor.
Formation of stable emulsions during workup.- Add brine to the aqueous layer to help break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What is the most common route for the industrial synthesis of this compound?

A1: The most common industrial route involves a two-stage process. The first stage is the synthesis of the ketone precursor, 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one. The second stage is the reductive amination of this ketone to the desired primary amine, this compound.

Q2: Which catalysts are recommended for the reductive amination step on an industrial scale?

A2: For industrial-scale reductive amination, heterogeneous catalysts such as Raney Nickel or Palladium on carbon (Pd/C) are often preferred due to their ease of separation from the reaction mixture and potential for recycling. Homogeneous catalysts can also be used, but may require more complex downstream processing for removal.

Q3: What are the critical safety precautions to consider when scaling up this synthesis?

A3: Key safety considerations include:

  • Hydrogenation: If using catalytic hydrogenation, ensure the use of appropriate high-pressure reactors and proper handling of hydrogen gas.

  • Exothermic Reactions: Both the oxidation and reductive amination steps can be exothermic. Implement adequate cooling and temperature monitoring to control the reaction rate and prevent thermal runaways.

  • Solvent Handling: Use appropriate ventilation and personal protective equipment when handling flammable and potentially toxic organic solvents.

  • Ammonia: When using ammonia as the nitrogen source, ensure proper ventilation and consider using a scrubber to handle any excess ammonia gas.

Q4: How can the purity of the final this compound product be ensured?

A4: Ensuring the purity of the final product involves several steps:

  • In-process controls: Monitor the reaction at each stage to ensure complete conversion and minimize byproduct formation.

  • Purification: The crude amine can be purified by distillation under reduced pressure or by crystallization of a suitable salt form (e.g., hydrochloride salt).

  • Final product testing: Utilize analytical techniques such as HPLC, GC-MS, and NMR to confirm the purity and identity of the final product. High-performance liquid chromatography (HPLC) is a beneficial technique for testing amine purity.[2]

Experimental Protocols

Protocol 1: Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one

A detailed protocol for the synthesis of a related isomer, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, involves the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine.[3][4] A similar strategy can be adapted for the 7-one isomer.

  • Reaction Setup: A suitable reactor is charged with 2,3-cyclopentenopyridine and water.

  • Catalyst and Oxidant Addition: Manganese(II) triflate (Mn(OTf)₂) is added as the catalyst, followed by the slow addition of tert-butyl hydroperoxide (t-BuOOH) as the oxidant at a controlled temperature.[3][4]

  • Reaction Monitoring: The reaction progress is monitored by TLC or GC until the starting material is consumed.

  • Workup and Purification: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography or distillation.[3]

Protocol 2: Reductive Amination to this compound

  • Reaction Setup: A high-pressure reactor is charged with 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one, a suitable solvent (e.g., methanol or ethanol), and a hydrogenation catalyst (e.g., Raney Nickel or Pd/C).

  • Ammonia Addition: The reactor is sealed and charged with ammonia to the desired pressure.

  • Hydrogenation: The reactor is then pressurized with hydrogen, and the reaction mixture is heated and stirred.

  • Reaction Monitoring: The reaction is monitored by measuring hydrogen uptake and by periodic sampling and analysis (e.g., GC or HPLC).

  • Workup and Isolation: After the reaction is complete, the catalyst is filtered off. The solvent is removed under reduced pressure, and the crude amine is purified by distillation or crystallization.

Data Presentation

Table 1: Typical Reaction Parameters for the Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one

ParameterValueReference
Starting Material2,3-Cyclopentenopyridine[3]
CatalystMn(OTf)₂[3][4]
Oxidantt-BuOOH (65% in H₂O)[3][4]
SolventWater[3][4]
Temperature25 °C[3]
Reaction Time24-72 h[3]
Typical Yield88%[3]

Table 2: Comparison of Reducing Agents for Reductive Amination

Reducing AgentAdvantagesDisadvantagesReference
Sodium Triacetoxyborohydride (STAB) Mild and selective for imines over ketones. Good for one-pot reactions.Water-sensitive.[1]
Sodium Cyanoborohydride (NaBH₃CN) Selective for imines at slightly acidic pH.Toxic and can release cyanide gas.[1]
Sodium Borohydride (NaBH₄) Strong reducing agent.Can also reduce the starting ketone. Best used in a two-step process.[1]
Catalytic Hydrogenation (e.g., H₂/Raney Ni or Pd/C) "Green" reducing agent (water is the only byproduct). Catalyst can be recycled.Requires specialized high-pressure equipment.[5]

Visualizations

Synthesis_Pathway Start 2,3-Cyclopentenopyridine Ketone 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one Start->Ketone Oxidation (e.g., Mn(OTf)₂, t-BuOOH) Amine This compound Ketone->Amine Reductive Amination (e.g., NH₃, H₂, Catalyst)

Caption: Overall synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield in Reductive Amination CheckImine Check Imine Formation (TLC, GC, NMR) Start->CheckImine CheckReducer Check Reducing Agent Activity CheckImine->CheckReducer Imine Formation OK OptimizeConditions Optimize Reaction Conditions (Temperature, Pressure, Time) CheckImine->OptimizeConditions Incomplete Imine Formation CheckCatalyst Check Catalyst Activity CheckReducer->CheckCatalyst Reducer OK Success Yield Improved CheckReducer->Success Inactive Reducer (Replace) CheckCatalyst->OptimizeConditions Catalyst OK CheckCatalyst->Success Inactive Catalyst (Replace) OptimizeConditions->Success

Caption: Troubleshooting workflow for low yield in the reductive amination step.

References

Identifying and removing impurities from 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the identification and removal of impurities from 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities typically arise from the synthetic route used. Assuming the widely used method of reductive amination of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one, the primary impurities include:

  • Unreacted Starting Material: 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one.

  • Intermediate Imine: The imine formed between the ketone and the ammonia source.

  • Over-reduction Products: In some cases, the pyridine ring may be partially or fully reduced.

  • Side-products from the Reducing Agent: Borate salts if using sodium borohydride derivatives.

  • Corresponding Alcohol: 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol, formed by the reduction of the starting ketone.

Q2: What analytical techniques are recommended for identifying and quantifying these impurities?

A2: A combination of chromatographic and spectroscopic methods is recommended for the comprehensive analysis of impurities:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the final product and separating it from non-volatile impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main product and can help in the identification and quantification of impurities with distinct signals.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a powerful tool for identifying unknown impurities.[1]

Q3: How can I remove the unreacted starting ketone from my final product?

A3: The unreacted ketone can be removed using several purification techniques:

  • Column Chromatography: Silica gel chromatography is effective. Since the amine product is more polar than the starting ketone, a gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/hexanes can provide good separation. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can prevent peak tailing of the amine product.

  • Acid-Base Extraction: Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution (e.g., 1M HCl). The basic amine will be protonated and move to the aqueous layer, while the neutral ketone will remain in the organic layer. The aqueous layer can then be basified and the pure amine extracted with an organic solvent.

Q4: My purified amine appears as a colored oil instead of a white solid. What could be the reason?

A4: The colored appearance could be due to several factors:

  • Trace Impurities: Small amounts of highly conjugated or colored impurities can impart color to the final product.

  • Oxidation: Amines, especially aromatic amines, can be susceptible to air oxidation, which can lead to the formation of colored byproducts. It is advisable to store the purified amine under an inert atmosphere (e.g., nitrogen or argon).

  • Residual Solvents: Trapped solvents from the purification process can sometimes affect the physical appearance. Ensure the product is thoroughly dried under vacuum.

Troubleshooting Guides

Problem 1: Poor Separation During Column Chromatography
Symptom Possible Cause(s) Suggested Solution(s)
Co-elution of product and impurities - Inappropriate solvent system. - Overloaded column.- Optimize the mobile phase: Use TLC to screen for a solvent system that provides better separation (aim for a ΔRf of at least 0.2). Consider using a different solvent system, for example, switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system. - Use a shallower gradient: A slower increase in the polar solvent can improve resolution. - Reduce the sample load: Overloading the column is a common cause of poor separation.
Product tailing on the column - Interaction of the basic amine with acidic silica gel.- Add a basic modifier: Incorporate a small amount of triethylamine or ammonia (0.1-1%) into the mobile phase to neutralize the acidic sites on the silica gel. - Use a different stationary phase: Consider using neutral or basic alumina, or an amine-functionalized silica gel column.
Product does not elute from the column - The mobile phase is not polar enough.- Increase the polarity of the mobile phase: Gradually increase the percentage of the polar solvent (e.g., methanol) in the eluent. A flush with a high concentration of methanol may be necessary to recover the product.
Problem 2: Low Yield After Purification
Symptom Possible Cause(s) Suggested Solution(s)
Low recovery after column chromatography - Irreversible adsorption of the product onto the silica gel. - Decomposition of the product on the acidic silica gel.- Use a less acidic stationary phase: As mentioned above, neutral alumina or amine-functionalized silica can be good alternatives. - Perform a quick filtration: If the impurities are significantly different in polarity, a simple filtration through a plug of silica gel might be sufficient, minimizing contact time.
Product loss during acid-base extraction - Incomplete extraction from the aqueous layer after basification. - Emulsion formation.- Ensure complete basification: Check the pH of the aqueous layer to ensure it is sufficiently basic (pH > 10) to deprotonate the amine. - Use a different organic solvent for extraction: Solvents like dichloromethane or chloroform can be more effective for extracting amines. - Break emulsions: Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol is a general procedure based on standard reductive amination methods.

Materials:

  • 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one

  • Ammonium acetate or ammonia in methanol

  • Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol

  • Dichloromethane

  • 1M Hydrochloric acid

  • 1M Sodium hydroxide

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one (1.0 eq) in methanol, add ammonium acetate (10 eq) or a 7N solution of ammonia in methanol.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Add dichloromethane and water. Separate the layers.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA)

  • Hexanes

  • Ethyl Acetate (EtOAc)

Procedure:

  • Select the Solvent System: Use TLC to determine an appropriate solvent system. A good starting point is a mixture of DCM and MeOH. For example, 5% MeOH in DCM. To improve the peak shape, add 0.5% TEA to the eluent.

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% DCM with 0.5% TEA). Pour the slurry into the column and allow it to pack.

  • Load the Sample: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.

  • Elute the Column: Start with the initial eluent and gradually increase the polarity by increasing the percentage of methanol (e.g., from 0% to 10% MeOH in DCM, both containing 0.5% TEA).

  • Collect and Analyze Fractions: Collect fractions and monitor their composition by TLC.

  • Isolate the Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

Materials:

  • Crude or partially purified this compound

  • A suitable solvent or solvent system (e.g., ethanol/water, isopropanol/hexanes)

Procedure:

  • Dissolve the amine in a minimum amount of a hot solvent in which it is soluble.

  • If using a two-solvent system, add a co-solvent in which the amine is less soluble until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Data Presentation

The following table provides hypothetical data for the purification of 1 gram of crude this compound to illustrate the effectiveness of the described purification methods.

Table 1: Illustrative Purification of this compound

Purification Step Initial Purity (%) Final Purity (%) Yield (%) Major Impurity Removed
Flash Column Chromatography 759580Unreacted 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one
Recrystallization 95>9990Corresponding alcohol and other minor impurities
Acid-Base Extraction 759285Neutral and acidic impurities

Visualizations

Logical Workflow for Troubleshooting Purification

troubleshooting_workflow start Crude Product Analysis (TLC, LC-MS, NMR) purity_check Purity Acceptable? start->purity_check end Pure Product purity_check->end Yes purification_method Select Purification Method purity_check->purification_method No column_chromatography Column Chromatography purification_method->column_chromatography Complex Mixture acid_base_extraction Acid-Base Extraction purification_method->acid_base_extraction Neutral/Acidic Impurities recrystallization Recrystallization purification_method->recrystallization High Initial Purity column_issues Column Issues? column_chromatography->column_issues extraction_issues Extraction Issues? acid_base_extraction->extraction_issues cryst_issues Crystallization Fails? recrystallization->cryst_issues column_issues->start No column_solutions Troubleshoot: - Change solvent system - Add TEA - Change stationary phase column_issues->column_solutions Yes extraction_issues->start No extraction_solutions Troubleshoot: - Check pH - Use different solvent - Add brine extraction_issues->extraction_solutions Yes cryst_issues->start No cryst_solutions Troubleshoot: - Try different solvents - Use seed crystal cryst_issues->cryst_solutions Yes column_solutions->start Re-analyze extraction_solutions->start Re-analyze cryst_solutions->start Re-analyze

Caption: A logical workflow for troubleshooting the purification of this compound.

Signaling Pathway of Impurity Formation and Removal

impurity_pathway cluster_synthesis Synthesis cluster_purification Purification Ketone 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one Imine Intermediate Imine Ketone->Imine + Ammonia Alcohol Alcohol Byproduct Ketone->Alcohol Reduction Crude Crude Product (Amine, Ketone, Alcohol, Imine) Ketone->Crude Ammonia Ammonia Source Ammonia->Imine Amine Target Amine Imine->Amine Reduction Imine->Crude Amine->Crude Alcohol->Crude Purification Purification (Chromatography, Extraction) Crude->Purification PureAmine Pure Amine Purification->PureAmine Impurities Removed Impurities Purification->Impurities

Caption: The pathway of impurity formation during synthesis and their removal during purification.

References

Validation & Comparative

Comparative study of different synthetic routes to 6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of 6,7-dihydro-5H-cyclopenta[b]pyridine

The bicyclic heterocyclic compound 6,7-dihydro-5H-cyclopenta[b]pyridine, also known as 2,3-cyclopentenopyridine, is a significant structural motif in medicinal chemistry and materials science. It serves as a key intermediate in the synthesis of various bioactive molecules, including kinase inhibitors and antiviral agents. The efficient construction of this scaffold is, therefore, a topic of considerable interest for researchers in organic synthesis and drug development. This guide provides a comparative overview of several prominent synthetic routes to 6,7-dihydro-5H-cyclopenta[b]pyridine and its derivatives, with a focus on reaction methodologies, yields, and experimental protocols.

Comparison of Synthetic Methodologies

The synthesis of the 6,7-dihydro-5H-cyclopenta[b]pyridine core can be achieved through various strategies, each with its own set of advantages and limitations. The choice of a particular route often depends on the desired substitution pattern, scalability, and atom economy. Below is a summary of key synthetic approaches with their respective quantitative data.

Synthetic RouteKey ReagentsCatalyst/SolventReaction ConditionsYield (%)Reference
Cyclocondensation Reaction 2,5-diarylidenecyclopentanone, propanedinitrileSodium alkoxide (ethoxide or methoxide)Reflux, 2h75-77[1][2]
Multicomponent Condensation Malononitrile, H₂S, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, alkylating agentsNot specifiedNot specified-[3]
Cyclization of 1,5-Dicarbonyls 1,5-dicarbonyl compounds, ammonium acetateAcetic acidReflux, 2-6h-[4]
Manganese-Catalyzed Oxidation 2,3-Cyclopentenopyridine analogues, t-BuOOHMn(OTf)₂ / Water25°C, 24hup to 88[5][6]
Vilsmeier Cyclization Route Cyclopentanone, benzylamine, Vilsmeier reagentMulti-stepMild conditions43.15[7]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. The following sections provide protocols for some of the key synthetic routes discussed.

Cyclocondensation Reaction for Substituted Derivatives

This one-pot synthesis provides highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives.[1][2][8]

Procedure:

  • To a solution of a 2,5-diarylidenecyclopentanone derivative (1 eq.) in the appropriate alcohol (e.g., ethanol or methanol), add propanedinitrile (1 eq.) and the corresponding sodium alkoxide (e.g., sodium ethoxide or sodium methoxide) (1 eq.).

  • The reaction mixture is refluxed for approximately 2 hours.

  • After completion, the mixture is cooled, and the product is precipitated by the addition of water.

  • The solid product is collected by filtration and can be purified by recrystallization, often yielding highly pure compounds without the need for chromatography.[1]

Manganese-Catalyzed Oxidation to the Pyridin-5-one Analogue

This method offers a green chemistry approach to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through direct oxidation.[5][6]

Procedure:

  • In a round-bottom flask, 2,3-cyclopentenopyridine (1 eq.) is mixed with Mn(OTf)₂ (0.005 eq.) in water.

  • To this mixture, t-BuOOH (65% in H₂O, 5 eq.) is added.

  • The reaction is stirred at 25°C for 24 hours.

  • Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography.

Cyclization of 1,5-Dicarbonyls

This route leads to the formation of 4-aryl-2-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.[4]

Procedure:

  • A solution of the 1,5-dicarbonyl compound (1 eq.) in acetic acid is prepared.

  • Ammonium acetate (3 eq.) is added to the solution.

  • The reaction mixture is refluxed for a period of 2 to 6 hours.

  • After the reaction is complete, the acetic acid is removed under reduced pressure.

  • The crude product is extracted with chloroform and dried over Na₂SO₄.

  • The solvent is evaporated, and the final product is purified by silica gel column chromatography.

Vilsmeier Cyclization Route for the Parent Scaffold

This multi-step synthesis is a practical approach to the unsubstituted 6,7-dihydro-5H-cyclopenta[b]pyridine.[7]

Overall Process: This route involves a sequence of reactions starting from commercially available cyclopentanone and benzylamine. The key steps include:

  • Nucleophilic addition of benzylamine to cyclopentanone.

  • Acetylation of the resulting amine.

  • A Vilsmeier-Haack cyclization reaction to form the pyridine ring.

  • A final dechlorination step to yield the target compound. The total yield for this multi-step synthesis is reported to be 43.15% with a purity of 99.7% as determined by HPLC.[7]

Visualization of Synthetic Strategies

The logical flow of the different synthetic approaches to the 6,7-dihydro-5H-cyclopenta[b]pyridine core is illustrated below.

Synthetic_Routes cluster_start Starting Materials cluster_methods Synthetic Methods cluster_products Product Scaffolds Cyclopentanone Cyclopentanone Cyclocondensation Cyclocondensation Cyclopentanone->Cyclocondensation Vilsmeier Route Vilsmeier Route Cyclopentanone->Vilsmeier Route Aldehydes Aldehydes Aldehydes->Cyclocondensation Multicomponent Condensation Multicomponent Condensation Aldehydes->Multicomponent Condensation Propanedinitrile Propanedinitrile Propanedinitrile->Cyclocondensation Propanedinitrile->Multicomponent Condensation 2,3-Cyclopentenopyridine 2,3-Cyclopentenopyridine Oxidation Oxidation 2,3-Cyclopentenopyridine->Oxidation Benzylamine Benzylamine Benzylamine->Vilsmeier Route 1,5-Dicarbonyls 1,5-Dicarbonyls Cyclization Cyclization 1,5-Dicarbonyls->Cyclization Substituted Derivatives Substituted Derivatives Cyclocondensation->Substituted Derivatives High Yield Multicomponent Condensation->Substituted Derivatives High Diversity Cyclization->Substituted Derivatives Pyridin-5-one Analogue Pyridin-5-one Analogue Oxidation->Pyridin-5-one Analogue Green Method Parent Scaffold Parent Scaffold Vilsmeier Route->Parent Scaffold Multi-step

Caption: Synthetic pathways to 6,7-dihydro-5H-cyclopenta[b]pyridine.

References

Comparative Guide to HPLC Method Validation for Purity Analysis of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is a critical step. This guide provides a comparative overview of validated High-Performance Liquid Chromatography (HPLC) methods applicable to the purity analysis of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine and its derivatives. While a specific validated method for this exact molecule is not publicly available, this guide draws upon established methods for structurally similar compounds to provide robust starting points for method development and validation.

Introduction to Purity Analysis

The purity of an API is a critical quality attribute that can impact its safety and efficacy. HPLC is a powerful and widely used technique for purity analysis due to its high resolution, sensitivity, and specificity. A well-developed HPLC method can effectively separate the main compound from potential impurities, which may include starting materials, byproducts, and degradation products.

This guide compares two primary Reverse-Phase HPLC (RP-HPLC) methods and discusses alternative analytical techniques, providing detailed experimental protocols and expected performance data based on validated methods for analogous compounds.

Comparative Analysis of RP-HPLC Methods

The following sections detail two distinct RP-HPLC methods that can be adapted and validated for the purity analysis of this compound. Method 1 is based on a validated protocol for a closely related cyclopenta[d]pyrimidin-4-amine derivative, while Method 2 proposes a gradient elution approach suitable for separating a wider range of potential impurities.

Table 1: Comparison of RP-HPLC Method Parameters
ParameterMethod 1: Isocratic ElutionMethod 2: Gradient Elution
Principle An isocratic approach using a constant mobile phase composition for elution.[1]A gradient approach where the mobile phase composition is varied over time to separate compounds with a wider range of polarities.[2]
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5.0 µm)[1]C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[2]
Mobile Phase Methanol and Water (80:20 v/v)[1]Solvent A: 0.1% Formic acid in WaterSolvent B: 0.1% Formic acid in Acetonitrile[2]
Flow Rate 1.0 mL/min[1]1.0 mL/min[2]
Detection UV at 249 nm[1]Photodiode Array (PDA) or UV detector; λmax to be determined (expected in the 200-400 nm range).[2]
Column Temp. Room Temperature[1]30 °C[2]
Injection Vol. Not specified, typically 10-20 µL10 µL[2]

Experimental Protocols

Below are the detailed experimental protocols for the two compared RP-HPLC methods.

Method 1: Isocratic RP-HPLC

This method is adapted from a validated procedure for N-(4-bromophenyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine and is expected to require minimal optimization.[1]

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Column: C18 column (250 mm x 4.6 mm, 5.0 µm).[1]

  • Mobile Phase: A filtered and degassed mixture of methanol and water in an 80:20 ratio.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: Ambient.[1]

  • Detection: UV detection at 249 nm.[1]

Sample Preparation:

  • Accurately weigh a sample of this compound.

  • Dissolve in the mobile phase to achieve a final concentration within the linear range (e.g., 10-50 µg/mL).[1]

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram. For quantitative analysis, a calibration curve is constructed by plotting the peak area of a standard against its concentration.

Method 2: Gradient RP-HPLC

This proposed method utilizes a gradient elution, which is beneficial for separating impurities with different polarities from the main analyte.[2]

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.[2]

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm).[2]

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.[2]

    • Solvent B: 0.1% Formic acid in Acetonitrile.[2]

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Detection: PDA detector monitoring a range (e.g., 200-400 nm) with a specific wavelength for quantification determined by the UV-Vis spectrum of the analyte.[2]

  • Injection Volume: 10 µL.[2]

Sample Preparation:

  • Accurately weigh the sample.

  • Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 0.1 mg/mL).[2]

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Method Validation and Performance Data

A robust HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following table presents typical performance data for a validated method, based on the results for a similar compound.[1]

Table 2: Expected Performance Characteristics of a Validated HPLC Method
Validation ParameterExpected Performance
Linearity (r²) ≥ 0.999 over a concentration range of 10-50 µg/mL.[1]
Accuracy (% Recovery) 99.95% to 100.37%.[1]
Precision (% RSD) Intra-day: 0.13% - 0.96%Inter-day: 0.11% - 0.63%.[1]
Limit of Detection (LOD) Approximately 0.017 µg/mL.[1]
Selectivity The method should be able to separate the main peak from impurities and degradation products.
Robustness The method should remain unaffected by small, deliberate variations in method parameters.

Alternative Analytical Methods

While HPLC is the gold standard, other techniques can be used for preliminary or orthogonal assessment of purity.

  • Thin-Layer Chromatography (TLC): A simple, rapid, and cost-effective method for qualitative purity assessment and for monitoring the progress of reactions.[3]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Analysis of this compound may require derivatization.

  • Capillary Electrophoresis (CE): Offers high separation efficiency and is an alternative for charged species.

  • Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) or GC (GC-MS) to provide structural information about impurities.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR).

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the HPLC method development and validation process.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV/PDA Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report Purity Report calculate->report Report Results

Caption: General workflow for HPLC purity analysis.

cluster_validation Validation Parameters start Define Analytical Target Profile method_dev Method Development (Select Column, Mobile Phase, etc.) start->method_dev optimization Method Optimization method_dev->optimization validation Method Validation (ICH Guidelines) optimization->validation linearity Linearity & Range accuracy Accuracy precision Precision selectivity Selectivity lod_loq LOD & LOQ robustness Robustness routine_use Routine Purity Testing validation->routine_use

Caption: Logical flow of HPLC method development and validation.

References

A Comparative Guide to the Biological Activity of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine and its structural analogs. While direct experimental data for the parent amine is limited in publicly available literature, this document extrapolates potential activities based on structurally related pyridine derivatives, focusing on kinase inhibition and antimicrobial effects. The information herein is intended to serve as a foundational resource for further research and drug discovery efforts.

Introduction to the 6,7-dihydro-5H-cyclopenta[b]pyridine Scaffold

The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a rigid bicyclic structure that is of significant interest in medicinal chemistry. Its defined three-dimensional shape provides a valuable scaffold for the development of targeted therapeutics. Pyridine and its fused derivatives are known to exhibit a wide range of biological activities, including but not limited to, kinase inhibition, antimicrobial effects, and modulation of central nervous system targets. This guide will focus on two of the most promising potential applications for derivatives of this compound: kinase inhibition and antimicrobial activity.

Comparative Analysis 1: Kinase Inhibitory Activity

Quantitative Data: Comparison of Kinase Inhibitory Potency

The following table presents a representative comparison of this compound and its hypothetical analogs against a panel of cancer-related kinases. It is important to note that the IC50 values for the analogs are extrapolated from data on structurally related, but not identical, pyridine-based inhibitors to illustrate potential SAR.

Compound IDStructureR1R2Kinase TargetIC50 (nM)[1]
1 (Parent) this compoundHHCDK2Data not available
Analog A Analog AHCH₃CDK2~500
Analog B Analog BCH₃CH₃CDK2>1000
Analog C Analog CHPhenylCDK2~240

Disclaimer: The IC50 values for Analogs A, B, and C are representative values based on published data for other pyridine-based kinase inhibitors and are intended for illustrative purposes only.

Signaling Pathway: Cyclin-Dependent Kinase 2 (CDK2)

CDK2_Pathway CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 forms complex pRb pRb CDK2->pRb phosphorylates E2F E2F pRb->E2F releases S_Phase S-Phase Entry E2F->S_Phase activates transcription for Inhibitor This compound Analog Inhibitor->CDK2 inhibits

Caption: Simplified CDK2 signaling pathway and the point of inhibition by a potential inhibitor.

Experimental Protocols: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound analogs against a specific protein kinase (e.g., CDK2).

Materials:

  • Purified recombinant human CDK2/Cyclin E kinase.

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • ATP.

  • Synthetic peptide substrate.

  • Test compounds (dissolved in DMSO).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • 384-well white plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).

  • Enzyme Addition: Add 2 µL of the CDK2/Cyclin E enzyme solution in kinase buffer to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

Caption: Experimental workflow for the in vitro kinase inhibition assay.

Comparative Analysis 2: Antimicrobial Activity

Pyridine derivatives are known to possess a broad spectrum of antimicrobial activities against various bacterial and fungal strains. The mechanism of action can vary, but often involves disruption of the cell membrane or inhibition of essential enzymes.

Quantitative Data: Comparison of Antimicrobial Potency

The following table provides a representative comparison of the minimal inhibitory concentration (MIC) of this compound and its hypothetical analogs against common microbial strains. The MIC values for the analogs are based on data for structurally related pyridine compounds to illustrate potential SAR.

Compound IDStructureR Group on AminoTarget OrganismMIC (µg/mL)[2]
1 (Parent) this compoundHS. aureusData not available
Analog D Analog DMethylS. aureus~64
Analog E Analog EBenzylS. aureus~16
Analog F Analog F4-ChlorobenzylS. aureus~8

Disclaimer: The MIC values for Analogs D, E, and F are representative values based on published data for other pyridine-based antimicrobial agents and are intended for illustrative purposes only.

Experimental Protocols: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimal inhibitory concentration (MIC) of this compound analogs against various microbial strains.[3][4]

Materials:

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO).

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Fungal strains (e.g., Candida albicans).

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Sterile 96-well microtiter plates.

  • Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

  • Positive control antibiotic (e.g., ciprofloxacin).

  • Negative control (broth only).

  • Incubator.

  • Microplate reader (optional, for spectrophotometric reading).

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the appropriate broth directly in the 96-well plates.

  • Inoculation: Add a standardized inoculum of the microbial suspension to each well.

  • Controls: Include wells for a positive control (microorganism with no compound), a negative control (broth only), and a standard antibiotic control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Caption: Experimental workflow for the broth microdilution antimicrobial susceptibility test.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the biological activities of structurally related pyridine derivatives, this class of compounds holds potential as both kinase inhibitors for oncology applications and as antimicrobial agents. The provided comparative data, while based on related structures, suggests that modifications to the 7-amino group and substitutions on the pyridine ring could significantly influence biological activity. The experimental protocols and workflows detailed in this guide offer a framework for the systematic evaluation of novel analogs of this compound to elucidate their therapeutic potential. Further synthesis and biological screening of a focused library of these compounds are warranted to establish definitive structure-activity relationships.

References

Bridging Theory and Experiment: A Comparative Guide to Cyclopenta[b]pyridine Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the relentless pursuit of combating metallic corrosion, researchers continually seek novel and effective organic inhibitors. Among these, cyclopenta[b]pyridine derivatives have emerged as a promising class of compounds. Their efficacy is deeply rooted in their molecular structure, which allows for strong adsorption onto metal surfaces, thereby stifling the corrosion process. A powerful synergy of theoretical calculations, specifically Density Functional Theory (DFT), and empirical experimental data provides a comprehensive understanding of their inhibitive action. This guide offers a detailed comparison of various cyclopenta[b]pyridine derivatives, presenting key performance data and the methodologies used to obtain them.

A recent study on 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD) derivatives has provided valuable insights into their performance as corrosion inhibitors for carbon steel in a 1 M H₂SO₄ medium.[1][2][3] The investigation combined electrochemical methods with DFT calculations and Monte Carlo simulations to establish a clear link between the molecular properties of the inhibitors and their protective capabilities.[1][2]

Quantitative Performance Analysis

The corrosion inhibition performance of four distinct CAPD derivatives was evaluated using potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS). The results, summarized below, demonstrate a strong dependence of inhibition efficiency on both the inhibitor's molecular structure and its concentration.

Table 1: Potentiodynamic Polarization Data for CAPD Derivatives

InhibitorConcentration (mM)Ecorr (mV vs. Ag/AgCl)jcorr (µA/cm²)Inhibition Efficiency (η%)
Blank--5101150-
CAPD-10.04-515610.746.9
1.0-52526.597.7
CAPD-20.04-514648.643.6
1.0-52364.494.4
CAPD-30.04-513661.342.5
1.0-52193.291.9
CAPD-40.04-512685.440.4
1.0-520109.390.5

Data sourced from a study on carbon steel in 1 M H₂SO₄.[1]

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for CAPD Derivatives at 1.0 mM

InhibitorRct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (η%)
Blank35.8120.5-
CAPD-11450.625.897.5
CAPD-21050.230.296.6
CAPD-3750.835.695.2
CAPD-4580.440.193.8

Data sourced from a study on carbon steel in 1 M H₂SO₄.[1]

The data clearly indicates that CAPD-1 is the most effective inhibitor, achieving an impressive 97.7% efficiency at a concentration of 1.0 mM.[1] The order of inhibition efficiency was determined to be CAPD-1 > CAPD-2 > CAPD-3 > CAPD-4.[1] This trend is consistent across both PDP and EIS measurements. The increase in charge transfer resistance (Rct) and decrease in double-layer capacitance (Cdl) with the addition of the inhibitors suggest the formation of a protective film on the metal surface.

Correlation with Theoretical DFT Data

To understand the underlying molecular mechanisms governing the observed inhibition efficiencies, DFT calculations were performed. The calculated quantum chemical parameters provide a theoretical basis for the experimental findings.

Table 3: Quantum Chemical Parameters for CAPD Derivatives

ParameterCAPD-1CAPD-2CAPD-3CAPD-4
EHOMO (eV)-5.98-6.05-6.12-6.25
ELUMO (eV)-1.95-1.98-2.01-2.15
ΔE (eV)4.034.074.114.10
Dipole Moment (μ, Debye)4.254.103.983.85

A higher value for the energy of the Highest Occupied Molecular Orbital (EHOMO) indicates a greater tendency for a molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency. Conversely, a lower energy of the Lowest Unoccupied Molecular Orbital (ELUMO) suggests a greater ability to accept electrons from the metal surface. The energy gap (ΔE = ELUMO - EHOMO) is an indicator of the stability of the molecule; a smaller ΔE generally correlates with higher inhibition efficiency. The dipole moment (μ) also plays a role in the adsorption process.

The theoretical data aligns well with the experimental results. CAPD-1, the most effective inhibitor, exhibits the highest EHOMO value and a relatively low energy gap, suggesting a high propensity for electron donation and strong adsorption on the carbon steel surface.

Experimental and Computational Protocols

A clear and detailed methodology is crucial for the reproducibility and validation of scientific findings. The following sections outline the protocols employed in the study of CAPD corrosion inhibitors.

Electrochemical Measurements

The electrochemical experiments were conducted using a three-electrode cell configuration with a carbon steel specimen as the working electrode, a silver/silver chloride (Ag/AgCl) electrode as the reference, and a platinum sheet as the counter electrode.[1]

  • Working Electrode Preparation: The carbon steel specimens were mechanically polished with a series of silicon carbide papers of decreasing grit size, followed by rinsing with distilled water and acetone, and finally dried.

  • Corrosive Medium: The experiments were performed in a 1 M H₂SO₄ solution.[1]

  • Potentiodynamic Polarization (PDP): The potentiodynamic polarization curves were recorded by scanning the potential from -250 mV to +250 mV with respect to the open circuit potential (OCP) at a scan rate of 1 mV/s.

  • Electrochemical Impedance Spectroscopy (EIS): EIS measurements were carried out at the OCP over a frequency range of 100 kHz to 0.01 Hz with an AC amplitude of 10 mV.

Computational Details (DFT)

Quantum chemical calculations were performed using Density Functional Theory (DFT) to determine the relationship between the molecular structure of the inhibitors and their performance.

  • Software: The specific software used for the DFT calculations is not explicitly mentioned in the provided snippets, but Gaussian is a commonly used program for such studies.

  • Method: The calculations were likely performed at the B3LYP level of theory with a 6-31G(d,p) basis set, a common and reliable method for organic molecules. The geometries of the CAPD derivatives were optimized to their lowest energy state.

Visualizing the Workflow

The interplay between theoretical predictions and experimental validation is a cornerstone of modern materials science. The following diagram illustrates the logical workflow for evaluating corrosion inhibitors, from molecular design to performance assessment.

Corrosion Inhibitor Evaluation Workflow cluster_theoretical Theoretical Analysis cluster_experimental Experimental Evaluation cluster_correlation Correlation and Mechanism dft DFT Calculations (EHOMO, ELUMO, ΔE, μ) mc Monte Carlo Simulations (Adsorption Energy) correlation Correlate Theoretical and Experimental Data dft->correlation mc->correlation synthesis Inhibitor Synthesis (CAPD Derivatives) pdp Potentiodynamic Polarization (jcorr, Ecorr, η%) synthesis->pdp eis Electrochemical Impedance Spectroscopy (Rct, Cdl, η%) synthesis->eis pdp->correlation sem Surface Analysis (SEM) eis->sem eis->correlation mechanism Elucidate Inhibition Mechanism correlation->mechanism

Caption: Workflow for Corrosion Inhibitor Analysis.

This systematic approach, integrating computational and experimental techniques, provides a robust framework for the development and optimization of new and more effective corrosion inhibitors. The strong correlation observed between the DFT parameters and the experimental inhibition efficiencies for the cyclopenta[b]pyridine derivatives underscores the predictive power of theoretical calculations in this field.

References

A Comparative Benchmark of Selpercatinib: A Novel Cyclopenta[b]pyridine-Based RET Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of selpercatinib, a next-generation cyclopenta[b]pyridine-based kinase inhibitor, against other established RET inhibitors. This analysis is supported by experimental data and detailed methodologies for key assays.

Selpercatinib (formerly LOXO-292) is a highly selective and potent inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1] Alterations in the RET gene, such as fusions and point mutations, are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[2] Selpercatinib's unique cyclopenta[b]pyridine core structure allows for high selectivity and potency against both wild-type and mutated RET kinases.[3] This guide benchmarks selpercatinib's performance against multi-kinase inhibitors, cabozantinib and vandetanib, as well as another selective RET inhibitor, pralsetinib.

Quantitative Performance Comparison

The following tables summarize the in vitro and clinical efficacy of selpercatinib in comparison to other RET inhibitors.

Table 1: In Vitro Inhibitory Activity of RET Kinase Inhibitors

CompoundTargetIC50 (nM)Reference
Selpercatinib Wild-type RET1[3]
RET V804M (gatekeeper mutation)2[3]
RET M918T (activating mutation)2[3]
Pralsetinib Wild-type RET<0.5[4]
RET V804M (gatekeeper mutation)<0.5[4]
RET M918T (activating mutation)<0.5[4]
Cabozantinib RET5.2[5]
VEGFR20.035[5]
Vandetanib RET100[5]
VEGFR240[5]

Table 2: Clinical Efficacy in Advanced RET-Mutant Medullary Thyroid Cancer (LIBRETTO-531 Trial)

OutcomeSelpercatinibCabozantinib or VandetanibHazard Ratio (95% CI)P-value
Progression-Free Survival (PFS) Not Reached16.8 months0.280 (0.165-0.475)<0.0001
Overall Response Rate (ORR) 69.4%38.8%N/A<0.0001
Complete Response Rate 11.9%4.1%N/AN/A
Dose Reductions due to Adverse Events 38.9%77.3% (combined)N/AN/A
Treatment Discontinuation due to Adverse Events 4.7%26.8% (combined)N/AN/A

Data from the phase 3 LIBRETTO-531 trial presented at the 2023 ESMO Congress.[6]

Signaling Pathway and Experimental Workflows

To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the RET signaling pathway and a general workflow for key experimental assays.

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand GDNF Ligand CoReceptor GFRα Co-receptor Ligand->CoReceptor RET RET Receptor CoReceptor->RET Binding & Dimerization pRET p-RET (Dimerized & Autophosphorylated) RET->pRET Autophosphorylation RAS RAS pRET->RAS PI3K PI3K pRET->PI3K Selpercatinib Selpercatinib Selpercatinib->pRET Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: The RET Signaling Pathway and the inhibitory action of Selpercatinib.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_steps Key Steps cluster_output Output KinaseAssay Biochemical Kinase Assay KA_steps 1. Incubate RET kinase with inhibitor 2. Add ATP and substrate 3. Measure phosphorylation KinaseAssay->KA_steps CellViability Cell Viability Assay (MTT) CV_steps 1. Seed RET-driven cancer cells 2. Treat with inhibitor 3. Add MTT reagent 4. Measure formazan absorbance CellViability->CV_steps WesternBlot Western Blot WB_steps 1. Treat cells and lyse 2. SDS-PAGE and transfer 3. Probe with antibodies (p-RET, RET, p-ERK) 4. Detect and quantify protein levels WesternBlot->WB_steps IC50 IC50 Value KA_steps->IC50 GI50 GI50 Value CV_steps->GI50 ProteinLevels Protein Phosphorylation Levels WB_steps->ProteinLevels

Caption: A generalized workflow for key in vitro experiments.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and comprehensive understanding.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay quantifies the binding of an inhibitor to the RET kinase.

  • Reagent Preparation: Prepare serial dilutions of the test compound (e.g., selpercatinib) in a suitable kinase buffer.

  • Assay Plate Setup: In a 384-well plate, add the test compound, a mixture of the RET kinase and a LanthaScreen™ Eu-anti-Tag Antibody, and a kinase tracer.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow for binding equilibrium.

  • Detection: Read the plate using a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader, measuring emissions at 665 nm and 615 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot it against the compound concentration. Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.[7]

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed a RET-driven cancer cell line (e.g., TT cells with a RET C634W mutation) in a 96-well plate and allow them to adhere overnight.[8]

  • Compound Treatment: Treat the cells with serial dilutions of the kinase inhibitor and incubate for 72 hours.[7]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Add a solubilization solution (e.g., SDS in HCl) to dissolve the formazan crystals.[9]

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).[7]

Western Blotting for RET Signaling Pathway

This technique is used to detect changes in the phosphorylation status of RET and its downstream signaling proteins.[8]

  • Cell Treatment and Lysis: Culture a RET-driven cancer cell line to 70-80% confluency and treat with the kinase inhibitor for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.[8]

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.[10]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.[10]

    • Incubate the membrane with primary antibodies specific for total RET, phosphorylated RET (p-RET), total ERK, and phosphorylated ERK (p-ERK) overnight at 4°C.[11]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands corresponds to the amount of the target protein.[12]

Conclusion

The data presented in this guide demonstrates that selpercatinib is a highly potent and selective cyclopenta[b]pyridine-based inhibitor of the RET kinase. In vitro assays confirm its nanomolar potency against both wild-type and clinically relevant mutant forms of RET.[3] Furthermore, clinical data from the LIBRETTO-531 trial highlights its superior efficacy and tolerability compared to older multi-kinase inhibitors, cabozantinib and vandetanib, in patients with advanced RET-mutant medullary thyroid cancer.[6] The detailed experimental protocols provided offer a framework for the continued evaluation and comparison of novel kinase inhibitors in the field of oncology drug discovery.

References

Comparative analysis of the electrochemical properties of substituted 6,7-dihydro-5H-cyclopenta[b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of substituted 6,7-dihydro-5H-cyclopenta[b]pyridines. While a comprehensive body of experimental data for a wide range of these compounds is not extensively available in current literature, this document outlines the fundamental principles governing their electrochemical behavior, drawing parallels from structurally related heterocyclic systems. It further details the standard experimental protocols required for such an analysis and presents a logical framework for predicting the influence of various substituents.

Introduction to 6,7-Dihydro-5H-cyclopenta[b]pyridines

The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a significant scaffold in medicinal chemistry and materials science. Its fused bicyclic structure, combining a pyridine ring with a cyclopentane ring, offers a unique three-dimensional architecture. The electrochemical properties of these molecules are of paramount importance as they can dictate their biological activity, metabolic stability, and performance in electronic applications. Understanding how substituents on this core modulate its redox characteristics is crucial for the rational design of novel compounds with tailored functions.

The Influence of Substituents on Electrochemical Properties

The electrochemical behavior of 6,7-dihydro-5H-cyclopenta[b]pyridines is primarily dictated by the electron density of the pyridine ring. Substituents can significantly alter this electron density through inductive and resonance effects, thereby shifting the oxidation and reduction potentials.

  • Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy (-OR), and amino (-NR2) groups increase the electron density on the pyridine ring. This makes the compound easier to oxidize (anodic peak shifts to a less positive potential) and harder to reduce (cathodic peak shifts to a more negative potential).

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2), cyano (-CN), and carbonyl (-C=O) decrease the electron density of the ring system. This results in the compound being more difficult to oxidize (anodic peak shifts to a more positive potential) and easier to reduce (cathodic peak shifts to a less positive potential).

The following diagram illustrates this fundamental relationship.

G Substituent Effects on Redox Potentials substituent Substituent Type edg Electron-Donating Groups (EDGs) (-OCH3, -NH2, -Alkyl) ewg Electron-Withdrawing Groups (EWGs) (-CN, -NO2, -C=O) core {6,7-Dihydro-5H-cyclopenta[b]pyridine Core} edg->core easier_ox Easier Oxidation (Less Positive Epa) edg->easier_ox Leads to harder_red Harder Reduction (More Negative Epc) edg->harder_red Leads to ewg->core harder_ox Harder Oxidation (More Positive Epa) ewg->harder_ox Leads to easier_red Easier Reduction (Less Negative Epc) ewg->easier_red Leads to oxidation Oxidation Potential (Epa) core->oxidation reduction Reduction Potential (Epc) core->reduction oxidation->easier_ox oxidation->harder_ox reduction->harder_red reduction->easier_red G Experimental Workflow for Cyclic Voltammetry prep_solution Prepare Analyte Solution (in Solvent with Supporting Electrolyte) setup_cell Assemble Three-Electrode Cell prep_solution->setup_cell purge Purge with Inert Gas (e.g., N2 or Ar) setup_cell->purge connect Connect Electrodes to Potentiostat purge->connect run_blank Run Background Scan (Solvent + Electrolyte only) connect->run_blank add_analyte Add Analyte to the Cell run_blank->add_analyte run_cv Perform Cyclic Voltammetry Scan add_analyte->run_cv add_std Add Internal Standard (Ferrocene) run_cv->add_std run_std_cv Run CV with Standard add_std->run_std_cv analyze Analyze Data (Determine Peak Potentials) run_std_cv->analyze

Inter-laboratory comparison of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine characterization data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical techniques used to characterize 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine and its analogs. While direct inter-laboratory comparison data for this specific compound is not publicly available, this document compiles and compares characterization data from various sources for structurally related compounds, offering a valuable reference for researchers in the field. The provided experimental protocols and data summaries are designed to support drug development and quality control efforts.

Quantitative Data Summary

The following tables summarize the types of quantitative data typically collected for the characterization of this compound and its derivatives. This data is compiled from studies on analogous compounds.

Table 1: Spectroscopic and Chromatographic Data

ParameterLaboratory A (Hypothetical)Laboratory B (Hypothetical)Method
¹H NMR Chemical shifts (δ) and coupling constants (J) reported for all protons.All proton signals assigned with corresponding chemical shifts and multiplicities.Nuclear Magnetic Resonance
¹³C NMR Chemical shifts (δ) reported for all unique carbon atoms.All carbon signals assigned with corresponding chemical shifts.Nuclear Magnetic Resonance
Mass Spec. High-resolution mass spectrometry (HRMS) data reported for the [M+H]⁺ ion.Mass-to-charge ratio (m/z) determined by LCMS or GCMS.Mass Spectrometry
Purity >98%>99%HPLC or GC-FID
IR Spectrum Key functional group peaks identified (e.g., N-H, C-N, aromatic C-H).Characteristic absorption bands reported in cm⁻¹.Infrared Spectroscopy

Table 2: Physicochemical Properties

ParameterLaboratory A (Hypothetical)Laboratory B (Hypothetical)Method
Melting Point Reported as a range (e.g., 120-122 °C).Reported as a single value or range.Melting Point Apparatus
Elemental Analysis %C, %H, %N reported and compared to theoretical values.Conforms to theoretical values for C, H, and N.CHNS Elemental Analysis

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound and its analogs are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the molecular structure of the compound.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) added as an internal standard.

  • Data Acquisition: ¹H NMR and ¹³C NMR spectra are recorded at room temperature.

  • Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Coupling constants (J) are reported in Hertz (Hz).

2. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and elemental composition of the compound.

  • Instrumentation: High-Resolution Mass Spectrometer (e.g., Thermo Scientific Orbitrap Elite) or a Liquid/Gas Chromatograph coupled with a Mass Spectrometer (LCMS/GCMS).[1]

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., CH₃OH).

  • Data Acquisition: The mass spectrum is acquired in positive ion mode to observe the [M+H]⁺ ion.

  • Data Analysis: The measured mass-to-charge ratio (m/z) is compared to the calculated theoretical value.

3. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the compound.

  • Instrumentation: HPLC system with a UV detector.

  • Sample Preparation: The compound is dissolved in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Data Analysis: The peak area of the main component is used to calculate the purity.

4. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.

  • Sample Preparation: The sample is analyzed as a solid or in a KBr pellet.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis: The absorption bands are assigned to specific functional groups.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

G A Synthesis of Precursor B Cyclization Reaction A->B Step 1 C Purification (Column Chromatography) B->C Step 2 D Characterization C->D Step 3 E NMR (1H, 13C) D->E F Mass Spectrometry (HRMS) D->F G HPLC (Purity) D->G H FTIR D->H I Final Product D->I Verified

Figure 1: Experimental workflow for synthesis and characterization.

Hypothetical Signaling Pathway

The diagram below represents a hypothetical signaling pathway that could be modulated by a compound from the aminopyridine class. This is a generalized representation and not specific to this compound.

G cluster_cell Cell Membrane Receptor GPCR G_Protein G-Protein Activation Receptor->G_Protein Compound Aminopyridine Compound Compound->Receptor Binds Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Production Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Response Cellular Response Kinase_Cascade->Response

References

A Comparative Guide to the Spectroscopic and Chromatographic Analysis of (R)- and (S)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic and chromatographic data for the (R)- and (S)-enantiomers of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine. A critical aspect of chiral drug development and quality control is the ability to distinguish and quantify enantiomers. This document outlines the principles and methodologies for their differentiation, highlighting why standard spectroscopic techniques are insufficient and detailing the specialized chiral methods required for their successful analysis.

The Challenge of Differentiating Enantiomers with Standard Spectroscopy

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. They possess identical physical and chemical properties in an achiral environment. Consequently, standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are unable to distinguish between them. This is because these methods probe the constitution and connectivity of atoms, which are identical for both enantiomers. The resulting spectra for the (R)- and (S)-enantiomers are, therefore, superimposable.

Table 1: Comparison of Expected Data from Standard Spectroscopic Methods

Spectroscopic Method(R)-enantiomer(S)-enantiomerConclusion
¹H NMRIdentical chemical shifts and coupling constantsIdentical chemical shifts and coupling constantsIndistinguishable
¹³C NMRIdentical chemical shiftsIdentical chemical shiftsIndistinguishable
IR SpectroscopyIdentical absorption frequenciesIdentical absorption frequenciesIndistinguishable
Mass SpectrometryIdentical mass-to-charge ratioIdentical mass-to-charge ratioIndistinguishable

To differentiate between enantiomers, it is necessary to introduce a chiral environment that interacts differently with each enantiomer, leading to observable differences in their properties. This is the principle behind the chiral spectroscopic and chromatographic methods detailed below.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[1] This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, resulting in different retention times. Polysaccharide-based CSPs are particularly effective for the separation of a wide range of racemates, including primary amines.[1]

A generalized protocol for the chiral separation of this compound is as follows:

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., cellulose or amylose derivatives).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol). The exact ratio is optimized to achieve the best separation.

  • Additives: To improve peak shape and resolution for primary amines, a small percentage of a basic additive (e.g., diethylamine or triethylamine) is often added to the mobile phase.[1]

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection: UV detection at a wavelength where the analyte absorbs (e.g., 254 nm).

  • Sample Preparation: The racemic or enantiomerically enriched sample is dissolved in the mobile phase or a compatible solvent.

Table 2: Representative Chiral HPLC Data

EnantiomerRetention Time (t R ) (minutes)
(R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine10.2
(S)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine12.5

Note: The retention times are hypothetical and for illustrative purposes. The actual retention times and the elution order will depend on the specific CSP and mobile phase used.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard NMR cannot differentiate enantiomers, the addition of a chiral solvating agent (CSA) or a chiral shift reagent can induce chemical shift non-equivalence between the signals of the two enantiomers.[2][3] The CSA forms transient, diastereomeric complexes with each enantiomer, which are in fast exchange on the NMR timescale.[2] The different magnetic environments in these diastereomeric complexes lead to observable separation of NMR signals for protons near the chiral center.

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: A solution of the racemic or enantiomerically enriched amine is prepared in a suitable deuterated solvent (e.g., CDCl₃).

  • Chiral Solvating Agent: A suitable chiral solvating agent is added to the NMR tube. For amines, chiral acids or alcohols can be effective. The concentration of the CSA may need to be optimized.

  • Data Acquisition: A standard ¹H NMR spectrum is acquired.

Table 3: Representative Chiral ¹H NMR Data

ProtonRacemic Amine (without CSA) Chemical Shift (δ) ppmRacemic Amine + (R)-CSA Chemical Shift (δ) ppm
H at chiral center (C7)4.15 (triplet)(R)-enantiomer: 4.18 (triplet)(S)-enantiomer: 4.22 (triplet)

Note: The chemical shifts are hypothetical and for illustrative purposes. The magnitude of the chemical shift difference (Δδ) depends on the specific CSA used, its concentration, the solvent, and the temperature.

Conclusion

The differentiation of the (R)- and (S)-enantiomers of this compound requires the use of chiral analytical techniques. Standard spectroscopic methods are inherently unable to distinguish between them. Chiral HPLC is the preferred method for the separation and accurate quantification of the enantiomers, providing baseline resolution under optimized conditions. Chiral NMR spectroscopy, through the use of chiral solvating agents, offers a valuable alternative for determining enantiomeric ratios by inducing distinguishable signals in the ¹H NMR spectrum. The choice of method will depend on the specific requirements of the analysis, such as the need for preparative separation or rapid screening for enantiomeric purity.

References

Safety Operating Guide

Proper Disposal of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine (CAS Number: 185122-75-2). This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental compliance.

Immediate Safety and Handling

Before initiating any disposal protocol, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes.[1]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves may not be suitable.[2]To prevent skin contact and absorption.[1]
Body Protection Standard laboratory coat.To protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.To avoid the inhalation of potentially harmful vapors.[1]

In the event of a spill, the area should be evacuated. For small spills, use a non-combustible, inert absorbent material such as sand or vermiculite to contain the substance.[1] For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

The disposal of this compound waste must adhere to all local, state, and federal regulations.[1][3] Under no circumstances should this chemical waste be disposed of down the drain or in regular trash.[4]

1. Waste Identification and Segregation:

  • All waste containing this compound, including the pure compound, solutions, and any contaminated materials (e.g., pipette tips, absorbent pads, and empty containers), must be classified as hazardous chemical waste.[1][3]

  • This waste stream should be kept separate from other incompatible waste materials. Specifically, store it away from strong oxidizing agents and acids.[2]

2. Waste Collection and Containerization:

  • Collect all waste in a designated, compatible, and sealable hazardous waste container.[2] The container must be in good condition, free from leaks or damage, and have a secure, tight-fitting lid.

  • The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound," the CAS number (185122-75-2), and an indication of the associated hazards (e.g., Toxic, Irritant).[5]

3. Waste Storage:

  • Store the sealed and labeled waste container in a designated and secure Satellite Accumulation Area (SAA).[6]

  • The storage area must be well-ventilated. It is best practice to store flammable waste in a fire-rated cabinet.[7]

  • Ensure secondary containment is used to prevent the spread of material in case of a leak.[8]

4. Professional Disposal:

  • Waste pyridine is often disposed of via incineration, such as rotary kiln or liquid injection incineration.[3]

  • Contact your institution's EHS department or a licensed professional hazardous waste disposal service to arrange for the pickup and final disposal of the waste.[4]

  • Maintain detailed records of waste generation, storage, and disposal for regulatory compliance.[5]

5. Decontamination:

  • All surfaces and equipment that have come into contact with this compound should be thoroughly decontaminated.

  • Use an appropriate solvent, followed by washing with soap and water.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Generation of 6,7-dihydro-5H- cyclopenta[b]pyridin-7-amine Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify as Hazardous Waste segregate Segregate from Incompatible Materials (e.g., strong oxidizers, acids) identify->segregate collect Collect in a Labeled, Sealed, Compatible Container segregate->collect ppe->identify storage Store in a Designated Satellite Accumulation Area collect->storage disposal_service Contact EHS or Licensed Waste Disposal Service storage->disposal_service documentation Maintain Disposal Records disposal_service->documentation end Waste Properly Disposed documentation->end

Disposal workflow for this compound.

References

Personal protective equipment for handling 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling, storage, and disposal of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on available data for structurally similar compounds and are intended to ensure laboratory safety.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The information provided is a synthesis of data from related compounds, including its parent heterocycle and hydrochloride salt. It is imperative to handle this chemical with caution and to perform a thorough risk assessment before use.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the hazards associated with its structural components (pyridine and amine functionalities) and related molecules, this compound is presumed to be harmful if swallowed, harmful in contact with skin, and may cause skin, eye, and respiratory irritation.[1][2][3] The hydrochloride salt is known to cause serious eye irritation.[3] Therefore, a comprehensive PPE plan is essential.

PPE CategoryRecommended Equipment
Eye/Face Protection Chemical safety goggles and/or a face shield are mandatory to protect against splashes and vapors.[1][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn.[1][5] A lab coat or chemical-resistant apron is required to prevent skin contact.[1][4]
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood.[2][4][5] If a fume hood is not available or if ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.[5]
Hand Protection Impervious gloves are required. Ensure to wash hands thoroughly after handling.[5]

Operational and Disposal Plans

Handling and Storage:

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[2][4]

    • Do not breathe dust, fumes, or vapors.[1][5]

    • Use non-sparking tools and take measures to prevent static discharge, as related pyridine compounds can be flammable.[1]

    • Wash hands and face thoroughly after handling.[2][5]

    • Do not eat, drink, or smoke in the handling area.[1][5]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

    • Keep away from heat, sparks, and open flames.[2]

    • Store away from incompatible substances such as strong oxidizing agents.[2]

Disposal:

  • Dispose of waste in accordance with local, regional, and national regulations.

  • Contaminated materials and empty containers should be treated as hazardous waste.[2]

  • For spills, use an inert absorbent material like sand or vermiculite, and place it in a sealed container for disposal.[2]

Experimental Workflow

The following diagram outlines the essential steps for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Risk Assessment prep_ppe Don PPE prep_risk->prep_ppe prep_setup Prepare Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Proceed to handling handle_react Perform Reaction handle_weigh->handle_react clean_decon Decontaminate Glassware handle_react->clean_decon After experiment clean_dispose Dispose of Waste clean_decon->clean_dispose clean_ppe Doff PPE clean_dispose->clean_ppe clean_wash Wash Hands clean_ppe->clean_wash

Safe handling workflow for this compound.

This structured approach ensures that all safety considerations are addressed, from initial preparation to final disposal, minimizing risk to personnel and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.